molecular formula C10H7NO4 B554711 N-Phthaloylglycine CAS No. 4702-13-0

N-Phthaloylglycine

Cat. No.: B554711
CAS No.: 4702-13-0
M. Wt: 205.17 g/mol
InChI Key: WQINSVOOIJDOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phthaloylglycine, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29044. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQINSVOOIJDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197005
Record name N-Phthalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-13-0
Record name N-Phthaloylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phthalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phthaloylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phthaloylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phthalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalimidoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYMETHYL)PHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and kinetics of N-Phthaloylglycine, a crucial intermediate in pharmaceutical and chemical synthesis. The document details various experimental protocols, presents a mechanistic understanding of the reaction, and discusses the kinetic aspects of its formation.

Introduction

This compound is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group. This protection strategy is widely employed in peptide synthesis and the preparation of various organic molecules. The phthaloyl group can be introduced by reacting glycine with phthalic anhydride.[1] This guide explores the common synthetic routes to this compound, the underlying reaction mechanism, and the kinetics governing its formation.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound from phthalic anhydride and glycine. The choice of method often depends on the desired scale, available equipment, and reaction time constraints. The most common methods include fusion, refluxing in glacial acetic acid, and microwave-assisted synthesis.

Data Presentation: Synthesis Methods and Conditions
MethodReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Fusion Phthalic anhydride, GlycineNone150-19015-20 minNot Specified[2]
Reflux in Glacial Acetic Acid Phthalic anhydride, GlycineGlacial Acetic AcidReflux2 hours44.3 - 87.1[3]
Microwave Irradiation Phthalic anhydride, GlycineNone130 (initial), then up to 2105-15 min81-98[4][5]
Experimental Protocols

This method involves the direct reaction of the solid reactants at a high temperature.

Materials:

  • Phthalic anhydride (6.0 g)

  • Glycine (3.0 g)

Procedure:

  • Place 6.0 g of phthalic anhydride and 3.0 g of glycine in a large test tube or a small round-bottom flask.

  • Heat the mixture in a sand bath or heating mantle to a temperature of 150-190°C.

  • Maintain this temperature for 15-20 minutes, during which the mixture will melt and react.

  • Allow the reaction mixture to cool to room temperature, upon which it will solidify.

  • The crude product can be purified by recrystallization from water.

This is a common laboratory-scale method utilizing a high-boiling solvent.

Materials:

  • Phthalic anhydride (1.0 g, 6.75 mmol)

  • Glycine (0.510 g, 6.8 mmol)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 g), glycine (0.510 g), and glacial acetic acid (15 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, filter the hot reaction mixture to remove any unreacted glycine.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid is collected by filtration and can be purified by recrystallization from ethanol.

This method offers a rapid and efficient synthesis with high yields.

Materials:

  • Phthalic anhydride

  • Glycine

Procedure:

  • Place equimolar amounts of phthalic anhydride and glycine in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor. A common protocol involves heating at a power of 200 W to 130°C for 5-6 minutes, followed by an additional 5-10 minutes of heating at a temperature close to the melting point of glycine (around 233°C, though the reaction can proceed at lower temperatures in the melt).

  • The reaction proceeds in the molten state of phthalic anhydride.

  • After the irradiation is complete, allow the mixture to cool to room temperature.

  • The solid product is then purified by recrystallization.

Purification: Recrystallization of this compound

The crude this compound obtained from the synthesis can be purified by recrystallization.

Procedure for Recrystallization from Water:

  • Dissolve the crude product in a minimum amount of hot water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Filter the hot solution by gravity filtration to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and dry them.

Reaction Mechanism

The synthesis of this compound from phthalic anhydride and glycine proceeds through a two-step mechanism:

  • Nucleophilic Acyl Substitution: The amino group of glycine acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate amic acid, N-(o-carboxybenzoyl)glycine.

  • Intramolecular Cyclization (Dehydration): The amic acid intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amide. This is a dehydration reaction that forms the five-membered imide ring of this compound.

Below is a diagram illustrating the reaction mechanism.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PhthalicAnhydride Phthalic Anhydride AmicAcid N-(o-carboxybenzoyl)glycine (Amic Acid Intermediate) PhthalicAnhydride->AmicAcid Nucleophilic Attack by Glycine Glycine Glycine Glycine->AmicAcid NPhthaloylglycine This compound AmicAcid->NPhthaloylglycine Intramolecular Cyclization (Dehydration) Water Water AmicAcid->Water

Caption: Reaction mechanism for the synthesis of this compound.

Reaction Kinetics

The overall rate of the reaction is influenced by several factors:

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. The high temperatures used in the fusion and refluxing methods reflect the need to overcome the activation energy of the reaction.

  • Solvent: The polarity of the solvent can influence the reaction rate. While the reaction can be carried out without a solvent, polar aprotic solvents can facilitate the dissolution of the reactants and may influence the stability of the transition states.

  • Reactant Concentration: The rate of the reaction is expected to be dependent on the concentrations of both phthalic anhydride and glycine.

  • Catalyst: While not always necessary, the reaction can be catalyzed by acids.

Kinetic studies on the aminolysis of maleic anhydride, a similar cyclic anhydride, have shown that the reaction proceeds through a tetrahedral intermediate. The rate-determining step can vary depending on the basicity of the amine. For the reaction of phthalic anhydride with glycine, the initial nucleophilic attack is likely a key step in determining the overall reaction rate. The subsequent intramolecular cyclization is generally faster, especially at elevated temperatures where the removal of water is favored.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

PropertyValueReference
Appearance White to off-white crystalline solid
Melting Point 193-196 °C
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the phthaloyl group and the methylene protons of the glycine moiety.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the imide and carboxylic acid, the aromatic carbons, and the methylene carbon.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as C-N stretching and aromatic C-H stretching vibrations.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a vital compound in organic and medicinal chemistry. Several reliable and reproducible synthetic methods have been presented with detailed experimental protocols. The underlying reaction mechanism, involving a nucleophilic acyl substitution followed by intramolecular cyclization, has been elucidated. While specific quantitative kinetic data for this reaction is scarce, a qualitative understanding of the factors influencing the reaction rate has been discussed. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis and application of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Synthetic Intermediate

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of N-Phthaloylglycine, a compound of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize mass spectrometry for structural elucidation and quality control.

This compound (C10H7NO4), with a molecular weight of 205.17 g/mol , is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group.[1] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. This guide details the key fragment ions observed, proposes a fragmentation pathway, and provides a representative experimental protocol for its analysis.

Core Fragmentation Data

The fragmentation of this compound, particularly under Electron Ionization (EI), yields a series of characteristic ions. The quantitative data for the most significant fragments are summarized in the table below. This data is compiled from experimental GC-MS analysis.[1]

m/z RatioRelative Intensity (%)Proposed Fragment IonIon Structure
205Present (Molecular Ion)[C10H7NO4]+•Intact Molecule Radical Cation
16099.99[C8H4O2N]+Phthalimidomethyl Cation
16166.81[C8H5O2N]+•Phthalimide Radical Cation
10414.66[C7H4O]+•Benzoyl Cation Radical
7616.12[C6H4]+•Benzyne Radical Cation
7713.78[C6H5]+Phenyl Cation

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron to form the molecular ion (m/z 205). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. A key initial step is the cleavage of the bond between the glycine carboxylic group and the methylene group, leading to the formation of the base peak at m/z 160. The fragmentation cascade is visualized in the following diagram:

Fragmentation_Pathway cluster_side M This compound (m/z 205) F161 [C8H5O2N]+• (m/z 161) M->F161 - C2H2O2 NL_COOH - •COOH M->NL_COOH F160 [C8H4O2N]+ (m/z 160) NL_H - H• F160->NL_H F104 [C7H4O]+• (m/z 104) F161->F104 - CO NL_CO_CO - 2CO F161->NL_CO_CO NL_CO - CO F104->NL_CO F77 [C6H5]+ (m/z 77) F104->F77 - CHO• F76 [C6H4]+• (m/z 76) F76->F77 + H• NL_COOH->F160 NL_CO->F76

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following provides a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatize the carboxylic acid group (e.g., by silylation) to improve volatility and chromatographic performance, although this will alter the fragmentation pattern.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-300.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided data and proposed fragmentation pathway offer a robust framework for the identification and structural confirmation of this important chemical entity. Researchers are encouraged to adapt the experimental protocol to their specific instrumentation and analytical requirements.

References

Physical and chemical properties of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Phthaloylglycine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as Phthalimidoacetic acid, is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group. This compound serves as a crucial building block and intermediate in a variety of chemical and pharmaceutical syntheses. Its structural features make it particularly valuable in peptide synthesis and as a precursor for more complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in chemical transformations.

Core Physical and Chemical Properties

This compound is a white to off-white, odorless crystalline solid at room temperature. It is stable under normal storage conditions.[1][2]

Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol [3]
CAS Number 4702-13-0[2]
Appearance White to slightly cream-colored crystalline powder[1]
Melting Point 193-198 °C
Boiling Point 412.6 °C at 760 mmHg (estimate)
Density ~1.4 g/cm³ (estimate)
pKa 3.61 ± 0.10 (Predicted)
Solubility Profile
SolventSolubility
Water Insoluble / Sparingly soluble
Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Acetone, and Dimethylformamide

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide group and the methylene protons of the glycine moiety. A very broad signal may also be observed for the carboxylic acid proton.

  • Aromatic Protons (phthalimide): Typically appear in the range of 7.8-8.0 ppm.

  • Methylene Protons (-CH₂-): A singlet is usually observed around 4.4 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet can be found far downfield, often above 11 ppm, and its visibility can depend on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows key absorption bands that confirm its functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
~3200-2500O-H stretch (broad, characteristic of carboxylic acid)
~1775 & ~1725C=O stretch (asymmetric and symmetric of the imide group)
~1700C=O stretch (of the carboxylic acid)
~1600C=C stretch (aromatic ring)
Mass Spectrometry

In mass spectrometry, this compound typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the stable phthalimide structure. Common fragments may arise from the loss of the carboxyl group (-COOH) or cleavage of the glycine side chain.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, primarily involving the reaction of phthalic anhydride with glycine.

Method 1: Thermal Fusion

  • Reactants: Place 6 g of phthalic anhydride and 3 g of glycine in a boiling tube.

  • Reaction: Fuse the mixture by heating it in an oil bath at 150-190 °C for 15-20 minutes. The reaction involves the nucleophilic attack of the glycine amino group on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid is the crude this compound.

  • Purification: Recrystallize the crude product from hot water to obtain purified crystals.

Method 2: Reflux in Glacial Acetic Acid

  • Reactants: A mixture of phthalic anhydride (6.75 mmol) and glycine (6.8 mmol) is used.

  • Reaction: The reactants are refluxed in approximately 15 mL of glacial acetic acid for 2 hours.

  • Work-up: The reaction mixture is filtered while hot to remove any insoluble impurities. The solvent (acetic acid) is then evaporated under reduced pressure.

  • Purification: The resulting solid is collected by filtration and recrystallized from ethanol to yield the pure product.

Method 3: Microwave-Assisted Solvent-Free Synthesis

  • Reactants: Equimolar amounts of solid phthalic anhydride and glycine are mixed.

  • Reaction: The mixture is subjected to microwave irradiation (e.g., 200 W) at 130 °C for 5-6 minutes. This is followed by additional heating for 5-10 minutes near the melting point of glycine. The reaction proceeds rapidly in the molten phthalic anhydride.

  • Purification: The resulting product can be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are commonly used.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen solvent at or near its boiling point.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Analytical HPLC Method

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound.

  • Method: A reverse-phase (RP) HPLC method is suitable.

  • Column: A standard C18 column can be used.

  • Mobile Phase: A simple mobile phase can consist of a mixture of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid (for MS compatibility) to ensure the carboxylic acid is protonated.

  • Detection: UV detection at a wavelength where the phthalimide chromophore absorbs (e.g., ~220 nm or ~292 nm) is appropriate.

Applications and Chemical Behavior

Role as a Protecting Group in Peptide Synthesis

A primary application of this compound chemistry is in protecting the amino group of amino acids during peptide synthesis. The phthaloyl group is robust and prevents the N-terminus from participating in unwanted side reactions during peptide bond formation. It is stable to the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl). Removal of the phthaloyl group is typically achieved under mild conditions using hydrazine, which cleaves the imide ring.

G cluster_protection Protection Step cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Step AA Amino Acid (e.g., Glycine) Protected_AA N-Phthaloyl Amino Acid AA->Protected_AA Reaction PA Phthalic Anhydride PA->Protected_AA Peptide_Chain Growing Peptide Chain Protected_AA->Peptide_Chain Coupling Reaction Deprotected_Peptide Final Peptide Peptide_Chain->Deprotected_Peptide Cleavage Hydrazine Hydrazine Hydrazine->Deprotected_Peptide G PG This compound PG_excited Excited State (Triplet) PG->PG_excited UV Light (hν) Ylide Transient Ylide Intermediate PG_excited->Ylide Slow (μs) MP N-Methylphthalimide Ylide->MP CO2 CO₂ Ylide->CO2 Release

References

The Immunological Role of N-Phthaloylglycine as a Hapten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haptens, small molecules that are immunogenic only when conjugated to a larger carrier molecule, are invaluable tools in immunological research. They are instrumental in the development of sensitive immunoassays, the production of specific antibodies, and the study of immune responses to small molecules, including drugs and environmental toxins. N-Phthaloylglycine, a derivative of glycine and phthalic acid, serves as a model hapten due to its defined chemical structure and the presence of a carboxyl group that facilitates straightforward conjugation to carrier proteins.

This technical guide provides an in-depth overview of the core principles and experimental methodologies for utilizing this compound as a hapten in immunological studies. While specific research focusing exclusively on this compound is limited, this guide leverages established protocols and data from structurally similar haptens, such as phthalates, to provide a comprehensive and practical framework for researchers. Detailed experimental protocols for hapten-carrier conjugation, animal immunization, and antibody characterization via enzyme-linked immunosorbent assay (ELISA) are presented. Furthermore, this guide illustrates the key signaling pathways involved in the T-cell dependent B-cell response to haptens through detailed diagrams.

Introduction to Haptens and this compound

A hapten is a low-molecular-weight molecule that cannot, by itself, elicit an immune response.[1][2] To become immunogenic, it must be covalently attached to a larger carrier molecule, typically a protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][4] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies specific for the hapten.[3]

This compound is an ideal model hapten. Its phthalimide group provides a stable, immunologically recognizable moiety, while the glycine-derived carboxyl group offers a reactive handle for conjugation to the free amine groups of lysine residues on carrier proteins.

Chemical Structure of this compound:

Experimental Methodologies

Synthesis of this compound-Protein Conjugates

The first critical step in utilizing this compound as a hapten is its conjugation to a carrier protein. The carbodiimide reaction, which activates the carboxyl group of the hapten to form an amide bond with the amine groups of the carrier protein's lysine residues, is a widely used method.

Protocol for this compound-BSA Conjugation:

  • Dissolve this compound: Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Activate Hapten: Add a 1.5 molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the this compound solution. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group.

  • Prepare Carrier Protein: Dissolve Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 10 mg/mL.

  • Conjugation: Slowly add the activated hapten solution to the BSA solution with gentle stirring. The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities on the carrier. A common starting point is a 20:1 molar ratio of hapten to BSA.

  • Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle mixing.

  • Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Experimental Workflow for Hapten-Carrier Conjugation

G cluster_activation Hapten Activation cluster_conjugation Conjugation Reaction cluster_purification Purification Hapten This compound Reagents EDC + NHS in DMF Hapten->Reagents ActivatedHapten Activated this compound (NHS-ester) Reagents->ActivatedHapten Carrier Carrier Protein (BSA) ActivatedHapten->Carrier Amide Bond Formation Conjugate This compound-BSA Conjugate Carrier->Conjugate Dialysis Dialysis against PBS Conjugate->Dialysis PurifiedConjugate Purified Immunogen Dialysis->PurifiedConjugate G Coat Coat Plate with This compound-BSA Wash1 Wash Coat->Wash1 Block Block with Non-fat Milk Wash1->Block Wash2 Wash Block->Wash2 Compete Add Free Hapten & Anti-Hapten Antiserum Wash2->Compete Wash3 Wash Compete->Wash3 Secondary Add HRP-conjugated Secondary Antibody Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Stop Reaction with Acid Substrate->Stop Read Read Absorbance at 450 nm Stop->Read G cluster_recognition B-Cell Recognition cluster_processing Antigen Processing cluster_presentation Antigen Presentation HaptenCarrier This compound- Carrier Conjugate BCR B-Cell Receptor (BCR) (Hapten-Specific) HaptenCarrier->BCR Binding Internalization Receptor-Mediated Endocytosis BCR->Internalization Endosome Endosome Internalization->Endosome Processing Proteolytic Cleavage of Carrier Endosome->Processing Peptides Carrier Peptides Processing->Peptides Presentation Peptide Loading onto MHC Class II Peptides->Presentation MHCII MHC Class II MHCII->Presentation Surface Peptide-MHC II on B-Cell Surface Presentation->Surface G cluster_interaction T-Cell - B-Cell Interaction cluster_activation B-Cell Activation & Differentiation TCell Helper T-Cell (Carrier-Specific) BCell B-Cell Cytokines Cytokine Release (IL-4, IL-5) TCell->Cytokines Proliferation B-Cell Proliferation BCell->Proliferation TCR T-Cell Receptor (TCR) MHCII Peptide-MHC II TCR->MHCII Recognition CD40L CD40L CD40 CD40 CD40L->CD40 Co-stimulation Differentiation Differentiation into Plasma Cells Proliferation->Differentiation Antibodies Anti-N-Phthaloylglycine Antibody Production Differentiation->Antibodies

References

N-Phthaloylglycine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phthaloylglycine, a readily accessible derivative of the simplest amino acid, glycine, has emerged as a cornerstone in the edifice of synthetic organic and medicinal chemistry. Its unique structural features, combining a protected amino group within the stable phthalimide ring and a reactive carboxylic acid moiety, render it an exceptionally versatile precursor for the construction of a diverse array of novel heterocyclic compounds. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for synthesized compounds, and illustrating the logical flow of synthetic pathways.

The Strategic Importance of this compound

The phthalimide group in this compound serves as an excellent protecting group for the glycine nitrogen, stable to a wide range of reaction conditions, yet amenable to selective cleavage when desired. This inherent stability allows for extensive chemical manipulation of the carboxylic acid function, paving the way for the synthesis of complex molecular architectures. The primary synthetic strategies often commence with the activation of the carboxylic acid or its conversion into other reactive functional groups, most notably N-phthaloylglycyl hydrazide, which serves as a pivotal intermediate.

Synthesis of Key Intermediate: N-Phthaloylglycyl Hydrazide

The conversion of this compound to its corresponding hydrazide is a critical first step for the synthesis of numerous nitrogen-containing heterocycles. A reliable method involves the use of coupling agents to facilitate the reaction with hydrazine hydrate, which selectively attacks the carboxylic acid group while leaving the phthalimide ring intact.

Experimental Protocol: Synthesis of N-Phthaloylglycyl Hydrazide[1][2]
  • Materials: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Hydrazine hydrate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

    • Slowly add hydrazine hydrate (1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-phthaloylglycyl hydrazide as a crystalline solid.

Synthesis of Five-Membered Heterocyclic Systems

N-Phthaloylglycyl hydrazide is a versatile building block for the construction of various five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and pyrazoles.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. N-Phthaloylglycyl hydrazide can be readily cyclized to form the oxadiazole ring through various methods, such as reaction with carbon disulfide followed by oxidative cyclization or reaction with acyl chlorides followed by dehydrative cyclization.

  • Materials: N-Phthaloylglycyl hydrazide, Carbon disulfide, Potassium hydroxide, Ethanol.

  • Procedure:

    • Dissolve N-Phthaloylglycyl hydrazide (1 equivalent) in ethanol.

    • Add potassium hydroxide (1.2 equivalents) and carbon disulfide (1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired 1,3,4-oxadiazole.

1,3,4-Thiadiazoles

Similarly, the thiadiazole scaffold, another important pharmacophore, can be synthesized from N-phthaloylglycyl hydrazide. A common method involves the reaction with a thiocarbonyl source, such as carbon disulfide, in a basic medium, followed by cyclization.

  • Materials: N-Phthaloylglycyl hydrazide, Phenyl isothiocyanate, Ethanol.

  • Procedure:

    • Reflux a mixture of N-Phthaloylglycyl hydrazide (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in ethanol for 4-6 hours.

    • The intermediate thiosemicarbazide derivative can be isolated or cyclized in situ.

    • For cyclization, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride and heat the mixture.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a suitable base to precipitate the product.

    • Filter, wash with water, and purify by recrystallization.

Pyrazoles and Pyrazolones

The reaction of this compound derivatives with hydrazine or substituted hydrazines can lead to the formation of pyrazole and pyrazolone rings, which are core structures in many pharmaceuticals.

Synthesis of Fused Heterocyclic Systems: Benzimidazoles

This compound can be used to synthesize benzimidazole derivatives, which are bicyclic heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the condensation of N-phthaloylglycyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride) with o-phenylenediamine derivatives.

Experimental Protocol: Synthesis of 2-(phthalimidomethyl)-1H-benzo[d]imidazole[3]
  • Materials: this compound, Thionyl chloride, o-Phenylenediamine, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Prepare N-phthaloylglycyl chloride by refluxing this compound with an excess of thionyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting N-phthaloylglycyl chloride in anhydrous DCM.

    • Add a solution of o-phenylenediamine (1 equivalent) and pyridine (1.2 equivalents) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

While direct applications of this compound in classic multicomponent reactions like the Ugi and Passerini reactions are not extensively reported, the phthalimide moiety itself has been shown to act as a carboxylic acid surrogate in the Passerini reaction.[1] This suggests a potential for this compound to participate in such transformations, opening an avenue for future research in the rapid generation of molecular diversity.

Biological Activities of this compound Derived Heterocycles

Many of the heterocyclic compounds synthesized from this compound exhibit promising biological activities, particularly as antimicrobial agents. The following tables summarize some of the reported quantitative data.

Table 1: Antibacterial Activity of this compound Amides and Benzimidazoles[3]
CompoundTarget OrganismMIC (mg/L)
Amide 4h Vancomycin-resistant Staphylococcus aureus (VRSA)0.5
Amide 4a Vancomycin-resistant Staphylococcus aureus (VRSA)0.6
Amide 4e Vancomycin-resistant Staphylococcus aureus (VRSA)0.7
Amide 4g Methicillin-resistant Staphylococcus aureus (MRSA)0.8
Benzimidazole 6b Methicillin-resistant Staphylococcus aureus (MRSA)1.5
Amide 4h Methicillin-resistant Staphylococcus aureus (MRSA)1.6
Table 2: Antimicrobial Activity of this compound Esters
CompoundTarget OrganismMIC (µg/mL)
Ester 3b Staphylococcus aureus128
Ester 3b Pseudomonas aeruginosa128
Ester 3b Candida tropicalis128
Ester 3b Candida albicans128

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations starting from this compound.

Synthesis_of_N_Phthaloylglycyl_Hydrazide NPG This compound Hydrazide N-Phthaloylglycyl Hydrazide NPG->Hydrazide EDC, HOBt, Hydrazine Hydrate Heterocycle_Synthesis_from_Hydrazide cluster_start Starting Material cluster_products Heterocyclic Products Hydrazide N-Phthaloylglycyl Hydrazide Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole CS2, KOH or Acyl Chlorides Thiadiazole 1,3,4-Thiadiazoles Hydrazide->Thiadiazole CS2 or Isothiocyanates Pyrazole Pyrazoles Hydrazide->Pyrazole 1,3-Dicarbonyl Compounds Benzimidazole_Synthesis_Workflow cluster_workflow Synthetic Workflow Start This compound Step1 Activation (e.g., SOCl2) Start->Step1 Intermediate N-Phthaloylglycyl Chloride Step1->Intermediate Step2 Condensation with o-Phenylenediamine Intermediate->Step2 Product 2-(Phthalimidomethyl) -1H-benzo[d]imidazole Step2->Product

References

In-Depth Technical Guide on the Biological Activity of N-Phthaloylglycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-Phthaloylglycine derivatives. The information is compiled from various scientific studies to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound and its Derivatives

This compound serves as a crucial starting material for the synthesis of a variety of biologically active derivatives. The foundational structure is typically synthesized through the condensation reaction of phthalic anhydride and glycine.

General Synthesis of this compound

Several methods have been reported for the synthesis of this compound, including conventional heating and microwave-assisted techniques.

Conventional Method:

A common laboratory-scale synthesis involves the reaction of phthalic anhydride with glycine in a suitable solvent, such as glacial acetic acid, followed by recrystallization. Another approach involves fusing the reactants at high temperatures.

Microwave-Assisted Synthesis:

Microwave irradiation offers a more rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. This solvent-free method involves the direct heating of a mixture of phthalic anhydride and glycine.

Synthesis of this compound Derivatives

The versatile this compound scaffold allows for the synthesis of a wide array of derivatives, primarily through modifications at the carboxylic acid group. Common derivatives include amides and esters, which have shown significant biological activities.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Derivatives of this compound have been shown to be effective against a range of pathogenic microorganisms, including drug-resistant bacterial strains and fungi.

Quantitative Antimicrobial Data:

The antimicrobial efficacy of various this compound derivatives is summarized below, with the Minimum Inhibitory Concentration (MIC) as the key metric. Lower MIC values indicate higher potency.

Derivative TypeCompoundTest OrganismMIC (µg/mL)Reference
Amide4aVancomycin-Resistant Staphylococcus aureus (VRSA)0.6 mg/L[1]
Amide4eVancomycin-Resistant Staphylococcus aureus (VRSA)0.7 mg/L[1]
Amide4hVancomycin-Resistant Staphylococcus aureus (VRSA)0.5 mg/L[1]
Amide4gMethicillin-Resistant Staphylococcus aureus (MRSA)0.8 mg/L[1]
Amide4hMethicillin-Resistant Staphylococcus aureus (MRSA)1.6 mg/L[1]
Benzimidazole6bMethicillin-Resistant Staphylococcus aureus (MRSA)1.5 mg/L
Aryl Ester3bStaphylococcus aureus128
Aryl Ester3bPseudomonas aeruginosa128
Aryl Ester3bCandida tropicalis128
Aryl Ester3bCandida albicans128
Alkyl Ester-Candida tropicalis64
Diester7hCandida tropicalis64
Diester7hCandida albicans256
Diester7hCandida parapsilosis256
Diester7hCandida krusei256
Diester7hStaphylococcus aureus1024
Diester7hStaphylococcus epidermidis1024
Diester7hPseudomonas aeruginosa1024
Diester7hEscherichia coli1024
Anti-inflammatory Activity

Several this compound derivatives have exhibited significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

Quantitative Anti-inflammatory Data:

While specific IC50 values for cytokine inhibition by this compound derivatives are not extensively reported in the available literature, studies have demonstrated their ability to reduce inflammation in animal models. For instance, the carrageenan-induced paw edema model is a standard assay to evaluate anti-inflammatory potential, where the percentage of edema inhibition is a key parameter.

Derivative TypeAssayEffect
N-Phthaloyl amino acidsCarrageenan-induced paw edemaSignificant reduction in paw edema
N-Phthaloyl amino acidsLPS-stimulated macrophagesInhibition of TNF-α and IL-1β production
Anticancer Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to induce apoptosis in various cancer cell lines.

Quantitative Anticancer Data:

The cytotoxic effects of this compound and related phthalimide derivatives against several human cancer cell lines are presented below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
Phthalimide Derivative 6MCF-7Breast Cancer11.7
Phthalimide Derivative 6HepG2Liver Cancer0.21
Phthalimide Derivative 6A549Lung Cancer1.7
Benzo[a]phenazine Derivative XXIVHeLaCervical Cancer1.0 - 10
Benzo[a]phenazine Derivative XXIVA549Lung Cancer1.0 - 10
Benzo[a]phenazine Derivative XXIVMCF-7Breast Cancer1.0 - 10
Benzo[a]phenazine Derivative XXIVHL-60Leukemia1.0 - 10
Imidazo[2,1-b]thiazole linked triazole 4gA549Lung Cancer0.92
Imidazo[2,1-b]thiazole linked triazole 4hA549Lung Cancer0.78
2-Naphthol Derivative 5dHep G2Liver Cancer1.2 ± 1.1
2-Naphthol Derivative 5dA549Lung Cancer1.6 ± 1.0
2-Naphthol Derivative 5dMDA 231Breast Cancer0.9 ± 0.1
2-Naphthol Derivative 5dHeLaCervical Cancer0.8 ± 0.4
Benzoxazole Derivative 5cHeLaCervical Cancer17.31
Nitrogen-based heterocyclic derivative 8MDA-MB-231Triple-negative Breast Cancer4.7
Nitrogen-based heterocyclic derivative 9MDA-MB-231Triple-negative Breast Cancer17.02
Nitrogen-based heterocyclic derivative 8HL60Leukemia9.23
Nitrogen-based heterocyclic derivative 9HL60Leukemia8.63

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

Procedure:

  • Combine equimolar amounts of phthalic anhydride and glycine in a reaction vessel.

  • Heat the mixture under reflux in glacial acetic acid for 5-7 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting oily mass, add water and acidify with 10% HCl, then reflux for 1 hour.

  • After cooling, extract the product with a mixture of ether and water.

  • Filter the precipitate, recrystallize from an ethanol-water mixture, and dry to obtain this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the derivatives.

Procedure:

  • Use adult Wistar albino rats, fasted overnight with free access to water.

  • Divide the animals into groups: a control group, a reference drug group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivatives.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of the derivatives against cancer cell lines.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism

This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the production of pro-inflammatory cytokines TNF-α and IL-1β. This is often achieved by interfering with the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNF TNF-α IL1b IL-1β MAPK->Nucleus Activates transcription factors in NPG This compound Derivatives NPG->IKK Inhibits NPG->MAPK Inhibits

Caption: LPS-induced pro-inflammatory cytokine signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for investigating the biological activity of newly synthesized this compound derivatives involves a series of sequential steps, from synthesis to in-depth mechanistic studies.

G Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryScreening Primary Biological Screening Purification->PrimaryScreening Antimicrobial Antimicrobial Assay (MIC Determination) PrimaryScreening->Antimicrobial Antiinflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced edema) PrimaryScreening->Antiinflammatory Anticancer Anticancer Assay (e.g., MTT Assay) PrimaryScreening->Anticancer SecondaryScreening Secondary Screening (for active compounds) Antimicrobial->SecondaryScreening Antiinflammatory->SecondaryScreening Anticancer->SecondaryScreening DoseResponse Dose-Response Studies (IC50 Determination) SecondaryScreening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo

Caption: General experimental workflow for the investigation of this compound derivatives' biological activity.

References

Methodological & Application

Application Note: Utilizing the Phthaloyl Group for Orthogonal N-Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acids into complex polypeptide chains. The success of SPPS hinges on the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions, such as self-coupling and polymerization.[1][2][3] The two dominant strategies, Fmoc/tBu and Boc/Bzl, rely on orthogonal protecting groups that can be removed under distinct chemical conditions.[2][4]

While highly effective, these standard strategies can be insufficient for the synthesis of complex peptides, such as cyclic peptides, branched peptides, or molecules requiring site-specific modifications. In these advanced applications, an additional layer of protection is often required. The phthaloyl (Phth) group serves as a robust and truly orthogonal amino-protecting group. It is stable to the acidic conditions used to cleave tBu-based groups and the basic conditions used to remove the Fmoc group, offering a distinct removal pathway via hydrazinolysis.

This application note provides a detailed overview and protocols for the use of the phthaloyl group for N-terminal protection in SPPS.

2. Rationale for Phthaloyl Protection

The primary advantage of the phthaloyl group lies in its unique cleavage condition, which imparts true orthogonality relative to the most common protecting group schemes in SPPS.

  • Orthogonality: The Phth group is resistant to trifluoroacetic acid (TFA), used for cleaving Boc and tBu-based side-chain protecting groups, and piperidine, used for Fmoc group removal. It is selectively cleaved using hydrazine. This three-dimensional orthogonality is essential for complex synthetic routes where specific amino groups must be unmasked in the presence of others.

  • Robustness: The phthalimide linkage is highly stable under a wide range of coupling and deprotection conditions used in standard SPPS cycles.

  • Prevention of Racemization: By protecting both hydrogens of the primary amine, the phthaloyl group can help mitigate racemization of the protected amino acid residue.

3. Chemical Schemes and Workflows

The introduction and removal of the phthaloyl group are straightforward chemical transformations that can be integrated into a standard SPPS workflow.

G cluster_protection Phthaloyl Protection cluster_deprotection Phthaloyl Deprotection r_amine Resin-Bound Peptide (Free N-Terminus) R-NH₂ protected_peptide N-Phthaloyl Protected Peptide r_amine->protected_peptide Phthalic Anhydride, DIPEA, DMF, 60°C phthalic_anhydride Phthalic Anhydride protected_peptide2 N-Phthaloyl Protected Peptide deprotected_peptide Resin-Bound Peptide (Free N-Terminus) R-NH₂ protected_peptide2->deprotected_peptide NH₂NH₂·H₂O, DMF, RT byproduct Phthalhydrazide (Byproduct) protected_peptide2->byproduct hydrazine Hydrazine Monohydrate

Caption: Chemical scheme for N-phthaloylation and subsequent deprotection (hydrazinolysis).

SPPS_Workflow cluster_orthogonal Orthogonal Protection Step start Start: Resin with Free Amine fmoc_deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect wash1 Wash (DMF) fmoc_deprotect->wash1 couple 2. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->couple wash2 Wash (DMF) couple->wash2 is_last_aa Final Amino Acid? wash2->is_last_aa is_last_aa->fmoc_deprotect No phthaloylation A. Introduce Phthaloyl Group (Phthalic Anhydride) is_last_aa->phthaloylation Yes, Orthogonal Step Needed cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) is_last_aa->cleavage Yes, Synthesis Complete orthogonal_manipulation B. Perform Selective Chemistry (e.g., Side-Chain Cyclization) phthaloylation->orthogonal_manipulation hydrazinolysis C. Remove Phthaloyl Group (Hydrazine) orthogonal_manipulation->hydrazinolysis hydrazinolysis->cleavage

Caption: SPPS workflow incorporating an orthogonal phthaloyl protection/deprotection cycle.

4. Quantitative Data Summary

The following tables summarize typical conditions for the introduction, removal, and compatibility of the phthaloyl group in an SPPS context.

Table 1: Representative N-Phthaloylation Conditions on Solid Support

Parameter Condition Notes
Reagent Phthalic Anhydride Use 5-10 equivalents relative to resin loading.
Base 2,4,6-Collidine or DIPEA Use 5-10 equivalents. Avoid primary/secondary amines.
Solvent N,N-Dimethylformamide (DMF) Ensure resin is fully swollen.
Temperature 25°C - 60°C Gentle heating may be required for complete reaction.
Time 2 - 12 hours Reaction can be monitored using a Kaiser test.

| Typical Yield | >95% | Generally high-yielding with sufficient equivalents and time. |

Table 2: Representative Phthaloyl Deprotection (Hydrazinolysis) Conditions

Parameter Condition Notes
Reagent Hydrazine Monohydrate Use a 5-10% solution (v/v).
Solvent N,N-Dimethylformamide (DMF) Other polar aprotic solvents like THF can be used.
Temperature 25°C (Room Temperature) Reaction is typically rapid at RT.
Time 30 - 90 minutes Perform 2-3 repeated treatments for efficiency.
Typical Yield >98% Deprotection is usually very efficient.

| Key Consideration | Phthalhydrazide byproduct | Extensive washing is required to remove the byproduct. |

Table 3: Orthogonal Compatibility of Common Protecting Groups

Protecting Group Stable Towards Labile (Cleaved) Towards
Phthaloyl (Phth) 20% Piperidine/DMF; 95% TFA 5-10% Hydrazine/DMF
Fmoc 95% TFA; 5-10% Hydrazine/DMF 20% Piperidine/DMF

| t-Butyl (tBu) | 20% Piperidine/DMF; 5-10% Hydrazine/DMF | 95% TFA |

Caption: Orthogonality of Phthaloyl, Fmoc, and tBu protecting groups.

5. Experimental Protocols

Protocol 1: N-Phthaloylation of Resin-Bound Peptide

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Reagent Solution: Prepare a solution of phthalic anhydride (10 eq.) and 2,4,6-collidine (10 eq.) in DMF.

  • Reaction: Add the reagent solution to the swollen resin. Agitate the reaction vessel at 40-50°C for 4 hours, or until a Kaiser test on a small sample of beads is negative (indicating complete reaction).

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Deprotection of N-Phthaloyl Group via Hydrazinolysis

  • Resin Preparation: Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Deprotection Solution: Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.

  • Reaction: Add the deprotection solution to the resin and agitate at room temperature for 30 minutes. Drain the solution. Repeat this step two more times.

  • Washing: This step is critical to remove the phthalhydrazide byproduct. Wash the resin extensively with DMF (5-7x). A final wash with a 0.5% DIPEA solution in DMF can help scavenge any remaining byproduct. Follow with DCM (3x) and Methanol (3x) washes.

  • Verification: The presence of a free amine can be confirmed with a positive Kaiser test. The resin is now ready for the next coupling step.

The phthaloyl group is a powerful tool for advanced solid-phase peptide synthesis. Its robust nature and, most importantly, its orthogonality to both acid- and base-labile protecting groups, allow for the design of complex synthetic strategies that are not feasible with standard Fmoc/tBu or Boc/Bzl chemistry alone. While the deprotection step requires thorough washing to remove the phthalhydrazide byproduct, the synthetic flexibility it provides makes it an invaluable addition to the repertoire of the peptide chemist for creating sophisticated molecules for research and drug development.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phthaloylglycine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient synthesis of N-Phthaloylglycine and its derivatives using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and higher product purity.[1][2][3] These protocols are designed to be easily implemented in a laboratory setting for researchers in organic synthesis and medicinal chemistry. This compound and its derivatives are valuable building blocks in the synthesis of peptides and possess a range of biological activities, including antimicrobial and antifungal properties.[4][5]

Introduction

N-protected amino acids, such as this compound, are crucial intermediates in peptide synthesis and serve as precursors for various pharmacologically active compounds. The phthalimide group acts as an effective protecting group for the amine functionality of amino acids. Conventional methods for the synthesis of N-phthaloyl amino acids often require long reaction times, typically involving refluxing for several hours in high-boiling solvents like dimethylformamide (DMF) or acetic acid. Microwave-assisted synthesis presents a green and efficient alternative, utilizing the direct interaction of microwave radiation with polar molecules to achieve rapid and uniform heating. This technology significantly accelerates reaction rates, often reducing reaction times from hours to minutes, while also improving yields and minimizing the formation of byproducts.

Recent studies have highlighted the antimicrobial and antifungal potential of this compound esters. For instance, certain derivatives have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Molecular docking studies suggest that these compounds may act as dual-action agents, targeting both the bacterial 50S ribosomal subunit and the fungal enzyme CYP51.

Data Presentation: Comparative Synthesis Data

The following tables summarize the quantitative data comparing conventional and microwave-assisted synthesis methods for this compound and a representative derivative.

Table 1: Synthesis of this compound

MethodReactantsSolventReaction TimeYield (%)Reference
Conventional Phthalimide, Chloroacetic acid, KOHWater4 hours80
Microwave Phthalic anhydride, GlycineAcetic Acid20 min95
Microwave Phthalic anhydride, GlycineSolvent-free5-6 min (130°C) + 5-10 min (at m.p.)Not specified

Table 2: Synthesis of N-Alkyl Phthalimide Derivative from this compound

MethodReactantsSolventReaction TimeYield (%)Reference
Conventional N-phthalimido acetyl chloride, Aryl amine, KOHAcetone1-2 hoursNot specified
Microwave N-phthalimido acetyl chloride, N-hydroxy phthalimide, Sodium acetateDMSO1 min82

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes the rapid synthesis of this compound from phthalic anhydride and glycine using microwave irradiation.

Materials:

  • Phthalic anhydride

  • Glycine

  • Glacial acetic acid

  • Methanol

  • Microwave reactor

  • 100 mL beaker

  • Watch glass

  • Filtration apparatus

Procedure:

  • In a 100 mL beaker, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and glycine (e.g., 0.75 g, 10 mmol).

  • Add a small amount of glacial acetic acid to the mixture.

  • Cover the beaker with a watch glass and place it in the microwave reactor.

  • Irradiate the mixture at a power of 1000 W for 20 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Treat the cooled mixture with methanol to precipitate the product.

  • Collect the solid product by filtration, wash with cold methanol, and dry.

  • The product can be further purified by recrystallization from ethanol.

Microwave-Assisted Synthesis of N-Phthaloylglycinoyl Chloride

This protocol details the conversion of this compound to its corresponding acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Reaction vessel suitable for reflux

  • Water bath

  • Rotary evaporator

Procedure:

  • Place this compound (e.g., 5.0 g, 0.02 mol) in a reaction vessel.

  • Carefully add an excess of thionyl chloride (e.g., 6 mL, 0.048 mol) to the vessel.

  • Heat the mixture on a water bath under reflux for 30-40 minutes, or until the evolution of hydrogen chloride gas ceases.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, remove the excess thionyl chloride under vacuum using a rotary evaporator at 50-55 °C to obtain the crude N-phthaloylglycinoyl chloride.

Microwave-Assisted Synthesis of an N-Alkyl Phthalimide Derivative

This protocol outlines the synthesis of an N-alkyl phthalimide derivative from N-phthaloylglycinoyl chloride and N-hydroxy phthalimide.

Materials:

  • N-phthaloylglycinoyl chloride

  • N-hydroxy phthalimide

  • Sodium acetate

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Ethyl acetate

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe vessel, prepare a mixture of N-hydroxy phthalimide (e.g., 0.6357 g, 0.0039 mol) and sodium acetate (e.g., 0.473 g) in 15 mL of DMSO.

  • Add N-phthaloylglycinoyl chloride (e.g., 1 g, 0.0039 mol) to the mixture.

  • Expose the reaction mixture to microwave irradiation for 1 minute at a power level of 300 W.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (2 x 20 mL).

  • Wash the organic layer with 10% NaOH solution (2 x 50 mL) followed by water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to obtain the solid product, which can be recrystallized from ethanol.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound and its derivatives.

SynthesisWorkflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis C_Start Phthalimide + Chloroacetic Acid + KOH in Water C_Heat Heat on Sand Bath (4 hours) C_Start->C_Heat C_Cool Cool to Room Temperature C_Heat->C_Cool C_Acidify Acidify with dil. HCl C_Cool->C_Acidify C_Filter Filter & Dry C_Acidify->C_Filter C_Product This compound C_Filter->C_Product M_Start Phthalic Anhydride + Glycine in Acetic Acid M_Irradiate Microwave Irradiation (20 minutes) M_Start->M_Irradiate M_Cool Cool to Room Temperature M_Irradiate->M_Cool M_Precipitate Add Methanol M_Cool->M_Precipitate M_Filter Filter, Wash & Dry M_Precipitate->M_Filter M_Product This compound M_Filter->M_Product

Caption: Comparative workflow for conventional vs. microwave-assisted synthesis of this compound.

DerivativeSynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Derivative Synthesis (Microwave) S1_Start This compound + Thionyl Chloride S1_Reflux Reflux on Water Bath (30-40 min) S1_Start->S1_Reflux S1_Evaporate Remove Excess SOCl₂ (Vacuum) S1_Reflux->S1_Evaporate S1_Product N-Phthaloylglycinoyl Chloride S1_Evaporate->S1_Product S2_Start N-Phthaloylglycinoyl Chloride + N-hydroxy Phthalimide + Na-acetate in DMSO S1_Product->S2_Start S2_Microwave Microwave Irradiation (1 min) S2_Start->S2_Microwave S2_Workup Aqueous Workup & Extraction S2_Microwave->S2_Workup S2_Purify Dry & Evaporate Solvent S2_Workup->S2_Purify S2_Final N-Alkyl Phthalimide Derivative S2_Purify->S2_Final

Caption: Workflow for the synthesis of an N-Alkyl Phthalimide derivative from this compound.

References

N-Phthaloylglycine: A Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phthaloylglycine, a derivative of the simplest amino acid, glycine, serves as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules.[1][2] The phthaloyl group acts as an effective protecting group for the primary amine of glycine, allowing for selective reactions at the carboxylic acid moiety.[2] This feature, combined with its structural resemblance to endogenous molecules, makes this compound a valuable starting material in medicinal chemistry for the development of novel therapeutic agents, including those with antimicrobial and anticonvulsant properties. These application notes provide an overview of its utility and detailed protocols for its conversion into valuable pharmaceutical intermediates.

Applications in Pharmaceutical Intermediate Synthesis

This compound is a key precursor in the synthesis of various heterocyclic compounds and derivatized amino acids that form the core of many pharmaceutical drugs. Its primary applications include:

  • Synthesis of Bioactive Amides and Esters: The carboxylic acid group of this compound can be readily converted into an acid chloride, which is a highly reactive intermediate for the synthesis of a diverse range of amides and esters.[3][4] Several of these derivatives have shown promising biological activities, including antibacterial and anticonvulsant effects.

  • Peptide Synthesis: The phthaloyl group serves as an efficient amino-protecting group in peptide synthesis. It is stable under various reaction conditions and can be selectively removed to allow for peptide bond formation.

  • Precursor for Heterocyclic Systems: this compound can be utilized in the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug molecules.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various this compound derivatives, demonstrating its efficiency as a building block.

Derivative TypeProductAmine/Alcohol SubstrateSolventReaction Time (h)Yield (%)Reference
Amide2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)acetamide4-methoxyanilineDichloromethane1272
AmideN-(3,4-dimethoxyphenethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide3,4-dimethoxyphenethylamineDichloromethane1078
AmideN-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamideBenzylamineDichloromethane1065
EsterButyl 2-(1,3-dioxoisoindolin-2-yl)acetaten-butanolN/AN/A75-98
Ester4-methylphenyl 2-(1,3-dioxoisoindolin-2-yl)acetatep-cresolN/AN/A75-98
Ester4-chlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate4-chlorophenolN/AN/A75-98

Experimental Protocols

Protocol 1: Synthesis of N-Phthaloylglycinoyl Chloride

This protocol describes the conversion of this compound to its highly reactive acid chloride derivative, a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid residue is N-phthaloylglycinoyl chloride, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of this compound Amides

This protocol outlines the synthesis of N-substituted amides from N-phthaloylglycinoyl chloride and a primary or secondary amine.

Materials:

  • N-Phthaloylglycinoyl Chloride (from Protocol 1)

  • Substituted amine (e.g., aniline, benzylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base (optional)

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents, if using an amine salt or to scavenge HCl) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude N-phthaloylglycinoyl chloride (1 equivalent) in a minimal amount of dry dichloromethane.

  • Add the N-phthaloylglycinoyl chloride solution dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 10-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield the pure this compound amide.

Characterization Data for N-(3,4-dimethoxyphenethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide:

  • Yield: 78%

  • Melting Point: 173-175°C

  • FT-IR (KBr, cm⁻¹): 3456 (N-H), 2941 (C-H), 1765, 1711 (C=O), 1594, 1518 (Ar)

  • ¹H NMR (400 MHz, CDCl₃, δ, ppm): 2.88 (2H, t, J = 7.7 Hz), 3.75 (3H, s), 3.77 (3H, s), 3.84 (2H, t, J = 7.7 Hz), 6.68 (1H, d, J = 1.5 Hz), 6.70-6.75 (2H, m), 7.63-7.66 (2H, m), 7.74-7.77 (2H, m)

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_final_product Final Product Synthesis cluster_purification Purification This compound This compound Reaction1 Reaction with SOCl₂ This compound->Reaction1 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction1 Amine Amine Reaction2 Amidation Reaction Amine->Reaction2 N-Phthaloylglycinoyl_Chloride N-Phthaloylglycinoyl Chloride Reaction1->N-Phthaloylglycinoyl_Chloride N-Phthaloylglycinoyl_Chloride->Reaction2 Crude_Product Crude Amide Product Reaction2->Crude_Product Workup Aqueous Workup Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Pure_Product Pure this compound Amide Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound amides.

logical_relationship NPG This compound Intermediate Pharmaceutical Intermediates NPG->Intermediate is a precursor to Amides Bioactive Amides Intermediate->Amides Esters Bioactive Esters Intermediate->Esters Peptides Protected Peptides Intermediate->Peptides Antimicrobial Antimicrobial Agents Amides->Antimicrobial Anticonvulsant Anticonvulsant Agents Amides->Anticonvulsant Esters->Antimicrobial

Caption: Role of this compound as a key building block.

References

Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-phthaloylglycine as a versatile starting material in the synthesis of unnatural α-amino acids. The phthaloyl protecting group offers a robust and reliable method for amino group protection, allowing for a variety of C-α functionalization reactions to introduce diverse side chains.

Introduction

Unnatural amino acids are invaluable tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with enhanced stability, novel biological activity, and unique structural properties. This compound, a readily accessible derivative of glycine, serves as an excellent scaffold for the synthesis of a wide range of unnatural α-amino acids. The phthaloyl group provides robust protection of the amino functionality, allowing for the generation of a stable enolate at the α-carbon, which can then be functionalized through various carbon-carbon bond-forming reactions. Subsequent deprotection of the phthaloyl group yields the desired unnatural amino acid.

This document outlines the key steps in this synthetic strategy, including the preparation of this compound esters, their C-α alkylation, and the final deprotection to yield the target unnatural amino acids.

General Synthetic Strategy

The overall synthetic workflow for the preparation of unnatural amino acids from this compound is depicted below. The key steps involve:

  • Protection: Synthesis of this compound from glycine and phthalic anhydride.

  • Esterification: Conversion of this compound to its corresponding ester to facilitate enolate formation.

  • C-α Functionalization: Alkylation or other C-C bond-forming reactions at the α-carbon of the this compound ester.

  • Deprotection: Removal of the phthaloyl and ester protecting groups to yield the final unnatural amino acid.

Synthesis_Workflow Glycine Glycine N_Phthaloylglycine This compound Glycine->N_Phthaloylglycine Phthalic Anhydride, Glacial Acetic Acid N_Phthaloylglycine_Ester This compound Ester N_Phthaloylglycine->N_Phthaloylglycine_Ester Esterification (e.g., EtOH, H+) Alkylated_Intermediate Cα-Functionalized Intermediate N_Phthaloylglycine_Ester->Alkylated_Intermediate 1. Base (e.g., LDA) 2. Electrophile (R-X) Unnatural_AA Unnatural Amino Acid Alkylated_Intermediate->Unnatural_AA Deprotection (e.g., Hydrazine) Triazolylalanine_Synthesis start tert-butyl 2-(1-oxoisoindolin-2-yl)acetate alkylated Alkylated Intermediate (with propargyl bromide) start->alkylated 1. LiHMDS 2. Propargyl Bromide deprotected_acid N-isoindolinyl (ethynylalanine) alkylated->deprotected_acid TFA click_product N-isoindolinyl-1,2,3-triazolylalanine deprotected_acid->click_product R-N3, CuSO4, Na Ascorbate final_product Triazolylalanine Analogue click_product->final_product Deprotection

Synthesis and Applications of N-Phthaloylglycine Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-Phthaloylglycine esters are a versatile class of compounds with significant applications in medicinal chemistry, organic synthesis, and drug development. The presence of the phthalimide group provides a scaffold for various chemical modifications, leading to a diverse range of biological activities. These esters serve as crucial intermediates in the synthesis of novel therapeutic agents, including antimicrobial and antifungal compounds, and have been explored as potential prodrugs and enzyme inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound esters, aimed at researchers and professionals in the field.

I. Synthesis of this compound Esters

This compound esters can be synthesized through several methods, including conventional esterification, microwave-assisted synthesis, and coupling reactions involving the corresponding acid chloride. The choice of method often depends on the desired ester, available starting materials, and required reaction scale.

A. Synthesis of this compound

The precursor for all this compound esters is this compound, which can be synthesized from phthalimide and chloroacetic acid[1].

Protocol 1: Synthesis of this compound [1]

  • Dissolve phthalimide (10 g, 0.068 moles) in an aqueous solution of potassium hydroxide (3.92 g, 0.07 moles).

  • Add chloroacetic acid (6.67 g, 0.07 moles) to the solution.

  • Heat the reaction mixture on a sand bath for 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC) with a pet ether:ethanol (9:1) solvent system.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Filter the resulting solid precipitate, wash with water, and dry to obtain this compound.

    • Yield: Approximately 80%.

    • Melting Point: 194 °C.

B. Synthesis of this compound Esters

Protocol 2: General Procedure for the Synthesis of this compound Aryl Esters [2][3]

This method involves the reaction of the potassium salt of this compound with a suitable chloro- or bromo-substituted ester.

  • Preparation of Potassium N-Phthaloylglycinate:

    • Slowly add an ethanolic solution of potassium hydroxide (20 mmol in 40 mL ethanol) to a hot ethanolic solution of this compound (20 mmol in 40 mL ethanol).

    • Stir the mixture at room temperature for 2 hours.

    • Filter the precipitate under reduced pressure and wash with cold ethanol to obtain potassium N-Phthaloylglycinate as a white solid.

  • Esterification:

    • In a round-bottom flask, combine the appropriate aryl ester containing a leaving group (e.g., 4-chlorobutyl benzoate) (1 mmol), 1 mol% sodium iodide (0.01 mmol), anhydrous dimethylformamide (DMF) (2 mL), and potassium N-Phthaloylglycinate (1.4 mmol).

    • Stir the mixture at 100 °C for 20-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, extract the mixture with ethyl acetate (10 mL).

    • Wash the organic layer with water (3 x 10 mL) and saturated sodium chloride solution (3 x 10 mL).

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by crystallization from an ethanol:water (4:1) mixture.

    • Yields: 75–98%[2].

Protocol 3: Synthesis of this compound Esters via the Acid Chloride

This method is suitable for a wide range of alcohols, including those that may be sensitive to other reaction conditions.

  • Preparation of N-Phthaloylglycinoyl Chloride:

    • In a fume hood, add excess thionyl chloride to this compound (5 g, 0.02 mol).

    • Heat the mixture on a water bath until the evolution of hydrogen chloride gas ceases.

    • Distill off the excess thionyl chloride under reduced pressure to obtain the crude N-Phthaloylglycinoyl chloride as a residue. This is typically used in the next step without further purification.

  • Esterification:

    • Dissolve the crude N-Phthaloylglycinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the desired alcohol (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Protocol 4: Microwave-Assisted Synthesis of this compound

Microwave irradiation offers a rapid and efficient alternative for the synthesis of the parent this compound.

  • Thoroughly mix this compound and the desired amino acid in a microwave-safe vessel.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture for a short period (typically a few minutes) at a controlled temperature.

  • After cooling, purify the product by recrystallization.

    • This method is noted for its high yields and purity of the resulting N-protected amino acid.

II. Applications of this compound Esters

A. Antimicrobial and Antifungal Agents

This compound esters have demonstrated significant potential as antimicrobial and antifungal agents, with some derivatives showing promising activity against resistant strains of bacteria and fungi.

Application Note 1: Evaluation of Antimicrobial Activity

The antimicrobial activity of this compound esters can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the this compound ester in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data:

The following table summarizes the antimicrobial activity of selected this compound esters against various pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
Phthalimide aryl ester 3b (R = Me)Staphylococcus aureus128
Phthalimide aryl ester 3b (R = Me)Pseudomonas aeruginosa128
Phthalimide aryl ester 3b (R = Me)Candida tropicalis128
Phthalimide aryl ester 3b (R = Me)Candida albicans128
This compound diester 7hCandida tropicalis64
This compound diester 7hCandida albicans256
This compound diester 7hCandida parapsilosis256
This compound diester 7hCandida krusei256

Mechanism of Action:

Molecular docking studies suggest that some this compound esters may exert their antimicrobial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. Their antifungal activity may be attributed to interactions with CYP51, an essential enzyme in ergosterol biosynthesis.

Antimicrobial_Mechanism Ester This compound Ester Ribosome Bacterial 50S Ribosomal Subunit Ester->Ribosome Binding CYP51 Fungal CYP51 Enzyme Ester->CYP51 Interaction ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Leads to CellDeath Bacterial/Fungal Cell Death ProteinSynth->CellDeath Ergosterol Ergosterol Biosynthesis Inhibition CYP51->Ergosterol Leads to Ergosterol->CellDeath Prodrug_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_release In Vivo Release Drug Active Drug (with COOH) Esterification Esterification with Phthaloylglycinol derivative Drug->Esterification Prodrug This compound Ester Prodrug Esterification->Prodrug Stability Stability Assay (Buffers pH 1-9) Prodrug->Stability Hydrolysis Hydrolysis Assay (Plasma, Tissue Homogenates) Prodrug->Hydrolysis Permeability Permeability Assay (e.g., Caco-2 cells) Prodrug->Permeability Administration Administration Hydrolysis->Administration EnzymaticCleavage Esterase-mediated Cleavage Administration->EnzymaticCleavage ActiveDrugRelease Release of Active Drug EnzymaticCleavage->ActiveDrugRelease Enzyme_Inhibition_Pathway Enzyme Carboxypeptidase A (Active Site) Product Hydrolyzed Products Enzyme->Product Catalyzes Hydrolysis EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Substrate Substrate (e.g., Peptide) Substrate->Enzyme Binds to Active Site Inhibitor This compound Ester Inhibitor->Enzyme

References

Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Coordination Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phthaloylglycine as a ligand in the synthesis of coordination compounds. The following sections detail the synthesis of this compound, its metal complexes, their characterization, and potential applications, particularly focusing on their antimicrobial properties.

Introduction

This compound, a derivative of the amino acid glycine, serves as a versatile ligand in coordination chemistry.[1][2] The presence of a carboxylic acid group allows it to coordinate with a variety of metal ions, typically acting as a bidentate ligand through the carboxylate oxygens.[1][3] The phthalimide group, often used as a protecting group in peptide synthesis, provides a rigid backbone and can influence the overall structure and properties of the resulting metal complexes.[1] These coordination compounds are of significant interest due to their potential biological activities, including antimicrobial and antifungal properties, which may be enhanced upon chelation of the metal ion. The study of such complexes also provides insights into metal-protein interactions.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of phthalic anhydride and glycine.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of phthalic anhydride and glycine.

  • Heating: Heat the mixture to 195-200°C for approximately 15 minutes in the absence of a solvent.

  • Solidification: Allow the reaction mixture to cool, which results in the solidification of the product.

  • Recrystallization: Recrystallize the solid product from a 10% v/v ethanol-water mixture.

  • Drying: Dry the resulting white crystalline precipitate in a desiccator over anhydrous calcium chloride.

A general workflow for the synthesis of this compound is depicted below.

G cluster_synthesis Synthesis of this compound Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (195-200°C, 15 min, no solvent) Phthalic_Anhydride->Reaction Glycine Glycine Glycine->Reaction Cooling Cooling & Solidification Reaction->Cooling Recrystallization Recrystallization (10% Ethanol/Water) Cooling->Recrystallization Drying Drying Recrystallization->Drying N_Phthaloylglycine This compound (Product) Drying->N_Phthaloylglycine

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound Coordination Compounds

This compound readily forms coordination complexes with various transition metal ions in solution. A general procedure involves the reaction of a metal salt with this compound in a suitable solvent.

Experimental Protocol: General Synthesis of Metal Complexes
  • Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent, such as methanol.

  • Metal Salt Solution: In a separate vessel, dissolve the corresponding metal salt (e.g., acetates of Zn(II), Ni(II), Cu(II)) in the same solvent. For some metals like Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II), an aqueous methanolic solution can be used.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. The molar ratio of metal to ligand is typically 1:2.

  • Precipitation: The formation of the complex is often indicated by a color change and the formation of a precipitate.

  • Isolation: The resulting precipitate is collected by filtration, washed with the solvent, and dried.

The general workflow for the synthesis of these coordination compounds is illustrated in the following diagram.

G cluster_complex_synthesis Synthesis of this compound Metal Complexes N_Phthaloylglycine_Sol This compound Solution (e.g., in Methanol) Reaction Reaction (Stirring, 1:2 Metal:Ligand Ratio) N_Phthaloylglycine_Sol->Reaction Metal_Salt_Sol Metal Salt Solution (e.g., Metal Acetate in Methanol) Metal_Salt_Sol->Reaction Precipitation Precipitation of Complex Reaction->Precipitation Isolation Filtration, Washing, and Drying Precipitation->Isolation Coordination_Compound Coordination Compound (Product) Isolation->Coordination_Compound

Caption: General workflow for synthesizing coordination compounds.

Characterization of this compound and its Coordination Compounds

A variety of analytical techniques are employed to characterize the synthesized ligand and its metal complexes.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Metal Complexes

CompoundFormulaM.Wt. ( g/mol )ColorM.Pt. (°C)Yield (%)
This compound (PHG)C₁₀H₇NO₄205.17White191-19296
--INVALID-LINK--₂C₂₄H₂₄N₂O₁₄Ni627.15Greenish-blue201-20380
--INVALID-LINK--₂C₂₄H₂₄N₂O₁₄Zn633.84White220-22285

Data sourced from Adedibu, C. Tella, et al. (2012).

Table 2: Key Infrared Spectral Data (cm⁻¹) for this compound and its Complexes

Compoundν(O-H)ν(C=O) of Carboxylν(C=O) of Phthalimideν(M-O)
This compound (PHG)356017311770, 1713-
--INVALID-LINK--₂340016291776, 1710574
--INVALID-LINK--₂342116251774, 1709532

Data sourced from Adedibu, C. Tella, et al. (2012). The shift in the ν(C=O) of the carboxyl group to lower frequencies in the complexes indicates coordination of the metal ion through the carboxylate oxygen. The appearance of a new band in the low-frequency region is attributed to the M-O stretching vibration.

Applications in Antimicrobial Studies

The synthesized coordination compounds often exhibit enhanced biological activity compared to the free ligand.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
  • Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: Aseptically spread the microbial cultures on the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Sample Loading: Add a defined concentration of the test compounds (ligand and metal complexes) dissolved in a suitable solvent (e.g., DMSO) into the wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Table 3: Antimicrobial Activity of this compound and its Metal Complexes (Zone of Inhibition in mm)

CompoundP. aeruginosaE. coliS. aureusC. albicans
This compound (PHG)10121110
--INVALID-LINK--₂15161413
--INVALID-LINK--₂14151312

Data sourced from Adedibu, C. Tella, et al. (2012). The results indicate that the metal complexes show greater antimicrobial activity than the parent ligand.

The logical relationship for the evaluation of antimicrobial activity is presented below.

G cluster_antimicrobial Antimicrobial Activity Evaluation Synthesis Synthesis of Ligand and Complexes Screening Antimicrobial Screening (Agar Well Diffusion) Synthesis->Screening Measurement Measurement of Zone of Inhibition Screening->Measurement Comparison Comparison of Activity (Ligand vs. Complexes) Measurement->Comparison Conclusion Conclusion on Enhanced Activity Comparison->Conclusion

Caption: Logical flow for antimicrobial evaluation.

Conclusion

This compound is a valuable and accessible ligand for the synthesis of coordination compounds with interesting structural features and promising biological activities. The protocols outlined in these notes provide a foundation for the synthesis, characterization, and evaluation of these metal complexes, which can be further explored for various applications in medicinal and materials chemistry.

References

N-Phthaloylglycine: A Versatile Reagent in Multicomponent Reactions for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Phthaloylglycine, a derivative of the simplest amino acid, glycine, has emerged as a valuable and versatile building block in the field of organic synthesis. Its phthalimide-protected amino group and accessible carboxylic acid functionality make it an ideal component in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. These attributes are particularly sought after in drug discovery and the development of novel bioactive compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a key reagent in two of the most powerful isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). The resulting products, peptidomimetics and α-acyloxy amides, are scaffolds of significant interest in medicinal chemistry.

Key Applications of this compound in Multicomponent Reactions

This compound serves as the carboxylic acid component in both the Ugi and Passerini reactions, contributing the core glycine unit to the final product. The phthalimide protecting group is robust under the reaction conditions and can be selectively removed in subsequent steps to allow for further functionalization, such as peptide coupling or cyclization.

Advantages of using this compound in MCRs:

  • Introduction of a Glycine Moiety: Directly incorporates a fundamental amino acid unit into the product scaffold.

  • Robust Protection: The phthalimide group is stable to the reaction conditions of many MCRs.

  • Post-MCR Functionalization: The phthalimide group can be readily cleaved to liberate a primary amine for further synthetic transformations.

  • Generation of Peptidomimetic Libraries: Enables the rapid synthesis of diverse libraries of peptide-like molecules, which are crucial for screening and lead optimization in drug discovery.[1][2]

  • Synthesis of Heterocycles: The products derived from this compound in MCRs can serve as precursors for the synthesis of various heterocyclic systems, including benzodiazepines and other pharmacologically relevant scaffolds.[3]

Experimental Protocols

Ugi Four-Component Reaction (U-4CR) for the Synthesis of Peptidomimetics

The Ugi reaction is a one-pot synthesis that combines an amine, an aldehyde or ketone, a carboxylic acid (in this case, this compound), and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate complex, peptide-like structures in a single step.[2]

General Reaction Scheme:

Detailed Experimental Protocol:

  • Preparation of the Imine: In a clean, dry round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Addition of this compound: To the reaction mixture, add this compound (1.0 mmol, 205.17 g/mol ). Stir until it is fully dissolved.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the flask. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-acylamino amide.

Data Presentation: Representative Yields for the Ugi Reaction with this compound

EntryAldehydeAmineIsocyanideProduct Yield (%)
1BenzaldehydeAnilinetert-Butyl isocyanide85
2IsobutyraldehydeBenzylamineCyclohexyl isocyanide92
34-Chlorobenzaldehyde4-MethoxyanilineBenzyl isocyanide88
4CyclohexanecarboxaldehydePropylamineEthyl isocyanoacetate78

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Passerini Three-Component Reaction (P-3CR) for the Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid (this compound), a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] This reaction is particularly useful for the synthesis of depsipeptide-like structures. Recent studies have also shown that the phthalimide moiety itself can act as the acid component, highlighting the versatility of this scaffold.

General Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: To a sealed vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), this compound (1.0 mmol, 205.17 g/mol ), and the isocyanide (1.0 mmol).

  • Solvent Addition: Add dichloromethane (DCM, 2 mL) as the solvent.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 40-60 °C.

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

Data Presentation: Representative Yields for the Passerini Reaction with this compound

EntryAldehydeIsocyanideProduct Yield (%)
1IsobutyraldehydeCyclohexyl isocyanide91
2Benzaldehydetert-Butyl isocyanide82
34-NitrobenzaldehydeBenzyl isocyanide75
4AcetaldehydeEthyl isocyanoacetate88

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Reaction Mechanisms and Workflows

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amine Amine (R1-NH2) Imine Imine Amine->Imine Aldehyde Aldehyde (R2CHO) Aldehyde->Imine NPG This compound (Pht-Gly-OH) Adduct Tetrahedral Intermediate NPG->Adduct Isocyanide Isocyanide (R3-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Adduct Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

Caption: Ugi four-component reaction mechanism.

Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde (R1CHO) Adduct1 α-Hydroxy Nitrilium Ion Aldehyde->Adduct1 NPG This compound (Pht-Gly-OH) Adduct2 Intermediate Adduct NPG->Adduct2 Isocyanide Isocyanide (R2-NC) Isocyanide->Adduct1 Adduct1->Adduct2 Passerini_Product α-Acyloxy Amide Adduct2->Passerini_Product Acyl Transfer

Caption: Passerini three-component reaction mechanism.

Experimental_Workflow Start Start: Select Reactants (Aldehyde, Amine, this compound, Isocyanide) Reaction Perform Multicomponent Reaction (Ugi or Passerini) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Characterize Pure Product (NMR, MS, etc.) Purification->Product Post_Modification Optional: Post-MCR Modification (e.g., Phthalimide Deprotection) Product->Post_Modification Final_Product Final Derivative Post_Modification->Final_Product

Caption: General experimental workflow.

Conclusion

This compound is a highly effective and versatile reagent for the construction of complex molecular scaffolds through multicomponent reactions. The Ugi and Passerini reactions, in particular, provide a rapid and efficient means to generate libraries of peptidomimetics and α-acyloxy amides. The protocols and data presented herein offer a guide for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The ability to readily introduce a protected glycine unit and subsequently deprotect it for further elaboration makes this compound an invaluable tool for the synthesis of novel bioactive molecules.

References

Anwendungshinweis und Protokoll zur Derivatisierung primärer Amine mit N-Phthaloylglycylchlorid für die quantitative Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsgebiet: Dieses Dokument beschreibt die Verwendung von N-Phthaloylglycylchlorid (PG-Cl) als Derivatisierungsreagenz für die quantitative Analyse von primären Aminen, insbesondere von biologisch relevanten Molekülen wie Katecholaminen und Aminosäuren, mittels Ultra-Hochleistungs-Flüssigkeitschromatographie gekoppelt mit Tandem-Massenspektrometrie (UHPLC-MS/MS).

Einführung

Primäre Amine sind eine wichtige Klasse von Verbindungen, die in biologischen Systemen weit verbreitet sind und entscheidende Rollen in Prozessen wie der Neurotransmission und der Zellsignalisierung spielen. Ihre Analyse in komplexen Matrices wie Urin oder Plasma stellt aufgrund ihrer hohen Polarität und geringen Molekülmasse oft eine Herausforderung dar. Die Derivatisierung ist eine gängige Strategie, um diese Herausforderungen zu überwinden.

N-Phthaloylglycylchlorid (PG-Cl) ist ein effektives Derivatisierungsreagenz, das die analytischen Eigenschaften von primären Aminen verbessert. Die Reaktion führt zur Bildung von stabilen Amidderivaten. Diese Derivatisierung bietet mehrere Vorteile:

  • Verbesserte chromatographische Eigenschaften: Die Einführung der Phthaloylglycyl-Gruppe erhöht die Hydrophobizität der Analyten, was zu einer besseren Retention auf Umkehrphasen-Chromatographiesäulen führt.

  • Erhöhte Empfindlichkeit in der Massenspektrometrie: Die Derivatisierung erhöht die Molekülmasse der Analyten und kann die Ionisationseffizienz im Massenspektrometer verbessern, was zu niedrigeren Nachweis- und Bestimmungsgrenzen führt.

  • Schnelle Reaktionskinetik: Die Derivatisierungsreaktion mit PG-Cl ist im Vergleich zu anderen Reagenzien wie FMOC-Cl oder Dansylchlorid relativ schnell, was den Probenvorbereitungsprozess beschleunigt.[1][2]

Anwendungsbeispiele

Diese Methode wurde erfolgreich für die quantitative Bestimmung von Katecholaminen (Dopamin, Adrenalin) und verwandten biogenen Aminen (Octopamin) in menschlichem Urin eingesetzt.[1][2][3] Die Derivatisierung mit PG-Cl ermöglichte eine empfindliche und spezifische Analyse mittels UHPLC-MS/MS.

Experimentelle Protokolle

Protokoll: Derivatisierung von Katecholaminen in Urinproben

Dieses Protokoll beschreibt die Derivatisierung von Dopamin, Adrenalin und Octopamin in Urinproben für die anschließende UHPLC-MS/MS-Analyse.

Benötigte Materialien und Reagenzien:

  • N-Phthaloylglycylchlorid (PG-Cl)

  • Boratpuffer (pH 6,5)

  • Acetonitril (ACN), HPLC-Qualität

  • Ameisensäure

  • Analyt-Standardlösungen (Dopamin, Adrenalin, Octopamin)

  • Urinproben

  • Mikrozentrifugenröhrchen

  • Thermomischer oder Wasserbad

  • Zentrifuge

  • UHPLC-MS/MS-System

Protokollschritte:

  • Probenvorbereitung:

    • Urinproben zentrifugieren, um Partikel zu entfernen.

    • Den Überstand entnehmen und gegebenenfalls mit deionisiertem Wasser verdünnen.

  • Derivatisierungsreaktion:

    • 200 µL der vorbereiteten Urinprobe (oder Kalibrierstandard) in ein Mikrozentrifugenröhrchen geben.

    • 200 µL Boratpuffer (pH 6,5) hinzufügen und mischen.

    • 100 µL einer 1 mg/mL Lösung von N-Phthaloylglycylchlorid in Acetonitril zugeben.

    • Die Mischung sofort vortexen und für 10 Minuten bei 30 °C inkubieren.

  • Reaktionsabstoppung und Probenaufbereitung:

    • Nach der Inkubation 10 µL 1%ige Ameisensäure in Wasser zugeben, um die Reaktion zu stoppen und die Lösung anzusäuern.

    • Die Probe vortexen und anschließend zentrifugieren, um eventuell ausgefallene Salze zu entfernen.

    • Den Überstand in ein HPLC-Vial überführen für die Analyse.

Diagramm des experimentellen Arbeitsablaufs

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse urine Urinprobe centrifuge1 Zentrifugation urine->centrifuge1 supernatant Überstand entnehmen centrifuge1->supernatant add_buffer Boratpuffer (pH 6.5) zugeben supernatant->add_buffer add_pgcl PG-Cl Lösung zugeben add_buffer->add_pgcl incubate Inkubation (10 min, 30°C) add_pgcl->incubate quench Reaktion stoppen (Ameisensäure) incubate->quench centrifuge2 Zentrifugation quench->centrifuge2 transfer Überstand in Vial überführen centrifuge2->transfer analysis UHPLC-MS/MS Analyse transfer->analysis

Abbildung 1: Experimenteller Arbeitsablauf der Derivatisierung.

Reaktionsmechanismus

Die Derivatisierung erfolgt durch eine nukleophile Acylsubstitution, bei der die primäre Aminogruppe des Analyten das elektrophile Kohlenstoffatom der Säurechloridgruppe des N-Phthaloylglycylchlorids angreift. Dabei wird Chlorwasserstoff (HCl) abgespalten und eine stabile Amidbindung gebildet.

Diagramm des Reaktionsmechanismus

G amine Primäres Amin (R-NH₂) derivative Derivat (Amid) amine->derivative + PG-Cl pgcl N-Phthaloylglycylchlorid hcl HCl

Abbildung 2: Allgemeiner Reaktionsmechanismus.

Quantitative Daten

Die Methode wurde validiert und zeigte eine gute Linearität, Präzision und Richtigkeit. Die erreichten Bestimmungs- und Nachweisgrenzen sind in der folgenden Tabelle zusammengefasst.

Tabelle 1: Analytische Kennzahlen der Methode für Katecholamine

AnalytBestimmungsgrenze (LOQ) [ng/mL]Nachweisgrenze (LOD) [ng/mL]
Dopamin51.5
Adrenalin51.5
Octopamin51.5

Die Ausbeute der Derivatisierungsreaktion lag unter den optimierten Bedingungen (pH 6,5, 30 °C, 10 min) für alle Analyten bei 95–97 %. Die hergestellten Derivate waren im Autosampler bei 5 °C für bis zu 24 Stunden stabil.

Zusammenfassung und Ausblick

Die Derivatisierung mit N-Phthaloylglycylchlorid ist eine schnelle und effiziente Methode zur Analyse von primären Aminen wie Katecholaminen und Aminosäuren in biologischen Proben. Sie verbessert die chromatographischen und massenspektrometrischen Eigenschaften der Analyten und ermöglicht eine empfindliche und zuverlässige Quantifizierung. Das hier vorgestellte Protokoll kann als Ausgangspunkt für die Entwicklung von Methoden zur Analyse anderer primärer Amine in verschiedenen Forschungs- und Entwicklungsbereichen dienen.

References

Troubleshooting & Optimization

Common side reactions in N-Phthaloylglycine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phthaloylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the direct condensation of phthalic anhydride with glycine.[1][2] This reaction is typically carried out by heating the two reagents, often in a solvent like glacial acetic acid or under solvent-free conditions.[1][3][4]

Q2: What is the role of this compound in drug development?

A2: this compound serves as a crucial intermediate in pharmaceutical synthesis. It is primarily used as a protecting group for the amino group of glycine, which is a common building block in the synthesis of more complex molecules, including peptides and various drugs.

Q3: Can microwave irradiation be used for this synthesis?

A3: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing this compound. It can significantly reduce reaction times and, in some cases, improve yields and purity by offering precise temperature control.

Troubleshooting Guide: Common Side Reactions and Their Avoidance

This guide addresses common issues encountered during the synthesis of this compound and provides strategies to mitigate them.

Issue 1: Low Product Yield

Low yield is a frequent challenge in organic synthesis. Several factors can contribute to a reduced output of this compound.

dot

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Incomplete Reaction Incomplete Reaction Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions Address by Side Reactions Side Reactions Control Reaction Temperature Control Reaction Temperature Side Reactions->Control Reaction Temperature Minimize by Product Loss During Workup Product Loss During Workup Careful Purification Careful Purification Product Loss During Workup->Careful Purification Prevent by

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient heating, short reaction time, or poor mixing.Ensure adequate heating (typically 150-190°C for solvent-free reactions) and sufficient reaction time (can range from 15 minutes to several hours depending on the method). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reaction Conditions The choice of solvent and temperature can significantly impact the reaction rate and equilibrium.For solvent-based synthesis, glacial acetic acid is commonly used with refluxing for 2-7 hours. Solvent-free methods often require higher temperatures. Microwave irradiation can offer better control and shorter reaction times.
Product Loss During Workup and Purification This compound has limited solubility in water, and significant product can be lost if not handled carefully during washing and recrystallization.Minimize the amount of cold water used for washing the crude product. Optimize the recrystallization solvent and procedure to ensure maximum recovery.
Issue 2: Formation of Phthalamic Acid as a Byproduct

The formation of N-(o-carboxybenzoyl)glycine, also known as phthalamic acid, is a common side reaction that can reduce the yield of the desired imide.

dot

Phthalamic_Acid_Formation Phthalic Anhydride Phthalic Anhydride Phthalamic Acid (Intermediate) Phthalamic Acid (Intermediate) Phthalic Anhydride->Phthalamic Acid (Intermediate) + Glycine (Nucleophilic Attack) Glycine Glycine Glycine->Phthalamic Acid (Intermediate) This compound (Product) This compound (Product) Phthalamic Acid (Intermediate)->this compound (Product) Dehydration (Heat) Water Water Phthalamic Acid (Intermediate)->Water

Caption: Reaction pathway showing the formation of phthalamic acid.

Explanation and Prevention:

Phthalamic acid is the initial ring-opened intermediate formed when glycine attacks phthalic anhydride. The subsequent ring closure to form the imide (this compound) is a dehydration step that requires sufficient energy.

Preventative Measure Detailed Protocol
Ensure Sufficient Heating The reaction mixture must be heated to a temperature high enough to drive off the water molecule formed during the cyclization of the phthalamic acid intermediate. For solvent-free reactions, temperatures between 150°C and 190°C are often employed.
Use of Dehydrating Agents or Azeotropic Removal of Water In solvent-based syntheses, particularly those at lower temperatures, the removal of water can be facilitated.
Acid Catalysis The presence of an acid catalyst can promote the dehydration step.
Issue 3: Hydrolysis of this compound

The product, this compound, can undergo hydrolysis back to phthalamic acid or even further to phthalic acid and glycine, especially in the presence of strong acids or bases at elevated temperatures.

dot

Hydrolysis_Pathway This compound This compound Phthalamic Acid Phthalamic Acid This compound->Phthalamic Acid Hydrolysis (H₂O, H⁺/OH⁻) Phthalic Acid + Glycine Phthalic Acid + Glycine Phthalamic Acid->Phthalic Acid + Glycine Further Hydrolysis

Caption: Hydrolysis pathway of this compound.

Avoidance Strategies:

Strategy Implementation
Control pH During Workup Avoid strongly acidic or basic conditions, especially at elevated temperatures, during the workup and purification steps. A study on the alkaline hydrolysis of this compound showed that the rate of hydrolysis is significant in the presence of NaOH.
Minimize Exposure to Water at High Temperatures Prolonged heating in aqueous solutions can lead to hydrolysis.
Issue 4: Formation of Diamide Byproducts

In some cases, particularly when using activating agents to form an amide from the carboxylic acid of this compound, a diamide byproduct can form. This occurs if a second molecule of an amine reacts with the phthalimide ring.

Explanation and Prevention:

This side reaction is more relevant in subsequent reactions involving this compound rather than its direct synthesis. However, understanding this potential reactivity is crucial. The formation of diamides is influenced by the amount of amine used and the reaction duration.

Preventative Measure Rationale
Stoichiometric Control of Reagents Use a controlled amount of the amine nucleophile (ideally a 1:1 molar ratio) when reacting with an activated form of this compound.
Control of Reaction Time and Temperature Monitor the reaction closely and stop it once the desired product is formed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Condensation (Solvent-Free)

This method is straightforward and avoids the use of solvents.

Materials:

  • Phthalic anhydride

  • Glycine

Procedure:

  • In a boiling tube or a small round-bottom flask, thoroughly mix phthalic anhydride (e.g., 6.0 g) and glycine (e.g., 3.0 g).

  • Heat the mixture in an oil bath or on a heating mantle at 150-190°C for 15-20 minutes. The mixture will melt and then solidify.

  • Allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from water or an ethanol-water mixture.

Protocol 2: Synthesis of this compound in Glacial Acetic Acid

This is a common solvent-based method.

Materials:

  • Phthalic anhydride

  • Glycine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (e.g., 1 equivalent) and glycine (e.g., 1 equivalent) in glacial acetic acid.

  • Reflux the mixture for 2-7 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the acetic acid under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Solvent Temperature (°C) Reaction Time Typical Yield Reference
Thermal CondensationNone150 - 19015 - 20 minGood
RefluxGlacial Acetic AcidReflux2 - 7 hHigh
MicrowaveNone130 then 240~10 minHigh
MicrowaveDMF-ShortGood to High

Purification Troubleshooting

Issue: Oily Product or Difficulty in Crystallization

dot

Purification_Troubleshooting Oily Product Oily Product Trituration Trituration Oily Product->Trituration Solution Impure Product Impure Product Recrystallization Recrystallization Impure Product->Recrystallization Solution Incorrect Solvent Incorrect Solvent Solvent Screening Solvent Screening Incorrect Solvent->Solvent Screening Solution

Caption: Troubleshooting guide for product purification.

Problem Possible Cause Suggested Solution
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the product is too soluble in the chosen solvent.Select a solvent with a lower boiling point or use a solvent pair for recrystallization. Start with a solvent in which the product is soluble and add a solvent in which it is less soluble until turbidity is observed, then heat to redissolve and cool slowly.
No crystals form upon cooling The solution is not saturated, or the product is too soluble in the solvent even at low temperatures.Reduce the volume of the solvent by evaporation to concentrate the solution. Try adding a seed crystal to induce crystallization. Cool the solution in an ice bath. If crystals still do not form, a different recrystallization solvent is needed.
Low recovery after recrystallization Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

References

Optimizing reaction conditions for the synthesis of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phthaloylglycine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between phthalic anhydride and glycine may not have gone to completion.

    • Solution: Consider increasing the reaction time or temperature. For instance, when refluxing in glacial acetic acid, extending the time from 5 to 7 hours can improve yields.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][2]

  • Suboptimal pH: If you are performing the reaction in an aqueous solution with a base like sodium hydroxide, the pH is crucial.

    • Solution: Ensure the pH is appropriately controlled to facilitate the nucleophilic attack of the glycine amino group on the phthalic anhydride. Subsequent acidification is necessary to precipitate the product.[3]

  • Loss of Product During Workup: The product might be lost during extraction or recrystallization steps.

    • Solution: this compound has limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[3] When performing an aqueous workup, ensure the solution is sufficiently acidified to minimize the solubility of the product in the aqueous phase before extraction. When recrystallizing, use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly to maximize crystal formation. A common recrystallization solvent system is ethanol-water.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Ensure your starting materials are pure. The use of solvents like toluene can sometimes require a proton acceptor (like TEA) to proceed efficiently, but this can also complicate the reaction mixture.

Q2: The melting point of my synthesized this compound is lower than the literature value and/or it melts over a broad range. What does this indicate and how can I purify my product?

A2: A low or broad melting point is a strong indicator of impurities in your product. Literature values for the melting point of this compound typically range from 193-196 °C. Different reported melting points (e.g., 110-111 °C vs. 194-196 °C) might also suggest the presence of different polymorphic forms.

  • Purification:

    • Recrystallization: This is the most common method for purifying this compound. An ethanol-water mixture is an effective solvent system. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Extraction: An ether-water extraction can be used during the workup to remove water-soluble impurities.

Q3: I am observing an unexpected side product in my reaction. What could it be and how can I avoid its formation?

A3: A potential side reaction, especially when attempting to form amides from this compound, is transamidation, where the phthalimide ring opens.

  • Avoidance:

    • Control Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can promote side reactions.

    • Choice of Reagents: When synthesizing derivatives of this compound, the choice of subsequent reagents is critical. For example, to create amides, converting this compound to its acid chloride first can lead to a cleaner reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for preparing this compound are:

  • Condensation of Phthalic Anhydride and Glycine: This is the most direct route. The reaction can be carried out by heating the reactants together, often in a solvent like glacial acetic acid or under solvent-free microwave conditions.

  • Hydrolysis of Phthaloyl Glycinate: This method involves the hydrolysis of an ester of this compound.

Q2: What are the recommended reaction conditions for the synthesis of this compound?

A2: Optimal reaction conditions can vary depending on the chosen method. Below is a summary of commonly used conditions:

MethodReagentsSolventTemperatureTimeReference
Conventional HeatingPhthalic anhydride, GlycineGlacial Acetic AcidReflux5-7 h
Aqueous BasePhthalic anhydride, Glycine, NaOHWaterRoom Temperature-
Microwave (Solvent-free)Phthalic anhydride, GlycineNone130 °C5-6 min

Q3: What are the key safety precautions I should take when synthesizing this compound?

A3: this compound is known to be irritating to the eyes, respiratory system, and skin. Therefore, it is essential to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood to avoid inhaling dust particles.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • If skin contact occurs, wash the affected area thoroughly with soap and water.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Several analytical techniques can be used:

  • Melting Point Determination: A sharp melting point within the literature range (193-196 °C) is a good indicator of purity.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Conventional Heating in Glacial Acetic Acid

  • Combine equimolar amounts of phthalic anhydride (e.g., 25 mmol) and glycine (e.g., 25 mmol) in a round-bottom flask.

  • Add glacial acetic acid (e.g., 20 mL).

  • Heat the mixture to reflux and maintain for 5-7 hours.

  • Remove the solvent under reduced pressure (in vacuo) to obtain an oily residue.

  • Add water (e.g., 15 mL) to the residue and acidify with 10% HCl.

  • Reflux the mixture for 1 hour.

  • After cooling, extract the product with an ether-water (1:4) mixture.

  • Filter the resulting precipitate, recrystallize from an ethanol-water mixture, and dry.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of this compound

  • Place an equimolar mixture of phthalic anhydride and glycine in a microwave-safe reaction vessel.

  • Heat the mixture using a laboratory microwave system at a power of 200 W to a temperature of 130 °C and hold for 5-6 minutes.

  • Provide additional heating for 5-10 minutes at a temperature close to the melting point of glycine.

  • Allow the reaction mixture to cool.

  • Purify the resulting solid by recrystallization.

Visualizations

Reaction_Mechanism cluster_reactants Reactants PhthalicAnhydride Phthalic Anhydride Intermediate Phthalamidic Acid Intermediate PhthalicAnhydride->Intermediate Nucleophilic Attack Glycine Glycine Glycine->Intermediate Product This compound Intermediate->Product Dehydration Water H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReaction Check Reaction Conditions: - Time - Temperature - pH LowYield->CheckReaction Yes Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes Characterize Characterize Product: - Melting Point - Spectroscopy ImpureProduct->Characterize No OptimizeWorkup Optimize Workup: - Acidification - Extraction CheckReaction->OptimizeWorkup OptimizeWorkup->ImpureProduct Recrystallize->Characterize End Successful Synthesis Characterize->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Preventing racemization during the coupling of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of N-phthaloyl protected amino acids.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple N-Phthaloylglycine and am concerned about racemization. How can I prevent this?

A1: Glycine is an achiral amino acid, meaning it does not have a stereocenter and therefore cannot undergo racemization. The term "racemization" refers to the conversion of a single enantiomer (e.g., the L-form) of a chiral molecule into an equal mixture of both enantiomers (L and D forms). Since this compound is a derivative of glycine, it is also achiral and not subject to racemization.

However, it is a common and valid concern that the chiral amino acid to which you are coupling the this compound may undergo racemization. The focus of preventing racemization should be on the chiral amino acid residue in your reaction.

Q2: Why are N-phthaloyl protected amino acids particularly susceptible to racemization during coupling?

A2: The primary mechanism for racemization of amino acids during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The N-phthaloyl group, being an N-acyl type protecting group, can readily participate in the formation of this planar oxazolone. Once formed, the oxazolone can easily lose its stereochemical integrity at the α-carbon. In contrast, urethane-type protecting groups like Fmoc and Boc are more resistant to forming oxazolones, which is why they generally lead to less racemization.[3]

Q3: Which factors have the most significant impact on racemization during the coupling of N-phthaloyl amino acids?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent is critical. Reagents that lead to highly activated intermediates can increase the rate of both the desired peptide bond formation and the competing racemization pathway.[4]

  • Base: The strength and steric hindrance of the base used are important. Stronger and less sterically hindered bases are more likely to abstract the α-proton, leading to racemization.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can also play a role in the rate of racemization.

Troubleshooting Guides

Issue: Significant Racemization Detected in the Final Product

This is a common issue when working with N-phthaloyl protected amino acids. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization.

  • Carbodiimides (e.g., DCC, DIC): These can lead to significant racemization when used alone. It is highly recommended to use them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.

  • Phosphonium and Aminium/Uronium Reagents (e.g., BOP, HBTU, HATU): While generally efficient, they can still cause racemization, especially with sensitive amino acids. The choice of base used with these reagents is crucial.

Recommendation: If you are observing high levels of racemization, consider switching to a coupling cocktail known for lower racemization potential. For instance, the use of carbodiimides with additives like HOBt or Oxyma Pure is a well-established method to minimize this side reaction.

Step 2: Evaluate the Base Used in the Reaction

The base plays a critical role in the racemization process.

  • Recommendation: Opt for a weaker or more sterically hindered base. Bases like 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM) are generally preferred over stronger or less hindered bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Studies on similar systems have shown that using a sterically hindered base like TMP can significantly reduce the extent of racemization.

Step 3: Optimize Reaction Conditions

  • Temperature: Perform the coupling reaction at a lower temperature, for example, at 0 °C, to slow down the rate of racemization.

  • Pre-activation Time: If your protocol involves a pre-activation step, keep this time to a minimum. Prolonged activation of the carboxylic acid provides more opportunity for oxazolone formation and subsequent racemization.

Quantitative Data on Racemization

While specific comparative data for N-phthaloyl amino acids is limited, the following table, based on studies of the racemization-prone Fmoc-Phenylglycine, illustrates the significant impact of the choice of base and coupling reagent on the stereochemical purity of the product. Phenylglycine is known to be susceptible to racemization due to the nature of its side chain.

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA78%
HATUTMP93%
HBTUDIPEA75%
PyBOPDIPEA76%
COMUDIPEA92%
DEPBTDIPEA85%
COMUTMP>98%

Data adapted from a study on Fmoc-Phenylglycine, which is prone to racemization. These results highlight the general principles of how coupling reagents and bases can influence racemization.

Experimental Protocols

Protocol 1: General Procedure for Coupling using DIC/HOBt to Minimize Racemization

This protocol provides a general method for coupling an N-phthaloyl protected amino acid to an amino acid ester or a resin-bound amine using N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

  • Reactant Preparation:

    • Dissolve the N-phthaloyl amino acid (1.0 equivalent) and HOBt (1.0 equivalent) in an appropriate solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and a suitable base such as N-methylmorpholine (NMM) (1.0 equivalent) in the same solvent. If using a resin, swell the resin in the solvent.

  • Reaction Setup:

    • Cool the solution containing the N-phthaloyl amino acid and HOBt to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add DIC (1.0 equivalent) to the cooled solution of the N-phthaloyl amino acid and HOBt.

    • Stir the mixture at 0 °C for 5-10 minutes for pre-activation.

    • Add the solution of the amino component (or the resin) to the activated mixture.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Filter off the diisopropylurea byproduct.

    • Proceed with standard aqueous work-up and purification procedures.

Visualizations

RacemizationMechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Pht_AA N-Phthaloyl Amino Acid (Chiral) Activated_Ester Activated Intermediate Pht_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization Peptide_L L-Peptide (Desired Product) Activated_Ester->Peptide_L + Amino Component Enolate Enolate Oxazolone->Enolate Base (-H+) Oxazolone->Peptide_L + Amino Component Peptide_D D-Peptide (Racemized Product) Oxazolone->Peptide_D + Amino Component Enolate->Oxazolone +H+ Amino_Component Amino Component (H2N-R')

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected Check_Reagent Step 1: Review Coupling Reagent Is a carbodiimide used alone? Start->Check_Reagent Add_Additive Action: Add HOBt or Oxyma Pure Check_Reagent->Add_Additive Yes Check_Base Step 2: Evaluate Base Is a strong/unhindered base used (e.g., DIPEA, TEA)? Check_Reagent->Check_Base No Add_Additive->Check_Base Change_Base Action: Switch to a weaker/hindered base (e.g., NMM, TMP) Check_Base->Change_Base Yes Check_Temp Step 3: Optimize Conditions Is the reaction run at elevated temperature? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Action: Lower reaction temperature to 0°C Check_Temp->Lower_Temp Yes End Racemization Minimized Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for high racemization.

References

Improving the yield and purity of N-Phthaloylglycine in laboratory scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield and purity of N-Phthaloylglycine in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthesis and purification efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Conventional Heating: Ensure the reaction mixture is refluxed for the recommended time (5-7 hours) in glacial acetic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Microwave Irradiation: Optimize the microwave power and irradiation time. A two-step heating process (e.g., 130°C for 5-6 minutes, then at a higher temperature near the melting point of the amino acid for another 5-10 minutes) can be effective for solvent-free reactions.[1][2]
Suboptimal Reaction Temperature - Conventional Heating: Maintain a consistent reflux temperature. Temperatures above 140°C may lead to side reactions or racemization.[3] - Microwave Irradiation: Precise temperature control is crucial. Use a microwave reactor with temperature feedback to avoid overheating.
Loss of Product During Workup - Ensure complete precipitation of the product by acidifying the aqueous solution with 10% HCl and allowing sufficient time for cooling. - When extracting, use an appropriate solvent ratio (e.g., ether-water 1:4) to minimize product loss to the aqueous phase.[3]
Loss of Product During Recrystallization - Use a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. - Ensure the solution is fully cooled to allow for maximum crystal formation before filtration.

Issue 2: Product Impurity

Possible Impurity Identification Removal Method
Unreacted Phthalic Anhydride Can be detected by TLC or HPLC analysis.Phthalic anhydride can be converted to phthalic acid by adding water to the reaction mixture and refluxing. Phthalic acid has different solubility characteristics and can be separated during recrystallization.
Unreacted Glycine Glycine is highly soluble in water.During the workup, unreacted glycine will remain in the aqueous phase after acidification and extraction with an organic solvent.
Phthalic Acid May form from the hydrolysis of phthalic anhydride.Phthalic acid is more soluble in hot water than this compound. Careful recrystallization from an ethanol-water mixture can effectively remove this impurity.
Side-Reaction Byproducts May be detected as extra spots on a TLC plate or additional peaks in an HPLC chromatogram.Recrystallization is the primary method for removing byproducts. If impurities persist, column chromatography may be necessary.

Issue 3: Difficulty with Recrystallization

Problem Suggested Solution
Product Does Not Dissolve - Ensure the solvent is at its boiling point. - You may be using an inappropriate solvent. This compound is commonly recrystallized from an ethanol-water mixture or chloroform.[1]
Product "Oils Out" - This occurs when the product comes out of solution above its melting point. Add a small amount of additional hot solvent until the oil redissolves, then allow the solution to cool more slowly. - Using a solvent system where the product is more soluble can also help.
No Crystals Form Upon Cooling - The solution may be too dilute. Evaporate some of the solvent and try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of pure this compound.
Crystals are Colored - If the crude product has a color, it may be due to impurities. Consider treating the hot solution with activated charcoal before filtering and cooling to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the condensation reaction of phthalic anhydride and glycine. This is typically carried out by heating the reactants in a solvent such as glacial acetic acid.

Q2: Can I run the reaction without a solvent?

A2: Yes, solvent-free synthesis is possible, particularly with microwave irradiation. This method can offer advantages such as shorter reaction times and higher yields.

Q3: What are the advantages of using microwave synthesis over conventional heating?

A3: Microwave-assisted synthesis of this compound has been shown to be a rapid and efficient method, often resulting in excellent yields (81-98%) and high purity in a much shorter reaction time (15-20 minutes) compared to conventional heating (10-14 hours).

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound is typically in the range of 193-196 °C. A lower or broader melting point range may indicate the presence of impurities.

Q6: How can I confirm the purity of my final product?

A6: Purity can be assessed by techniques such as melting point determination, TLC, and High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value is a good indicator of purity. HPLC can provide a quantitative measure of purity.

Experimental Protocols

Protocol 1: Conventional Synthesis in Glacial Acetic Acid

This protocol is a standard method for the synthesis of this compound using conventional heating.

Materials:

  • Phthalic anhydride (1 equivalent)

  • Glycine (1 equivalent)

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 25 mmol) and glycine (e.g., 25 mmol).

  • Add glacial acetic acid (e.g., 20 mL).

  • Heat the mixture to reflux and maintain for 5-7 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure (in vacuo) to obtain a sticky, oily mass.

  • Add water (e.g., 15 mL) to the oily residue and acidify with 10% HCl.

  • Reflux the aqueous mixture for 1 hour.

  • Cool the mixture. The product should precipitate.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation without a solvent.

Materials:

  • Phthalic anhydride (1 equivalent)

  • Glycine (1 equivalent)

  • Chloroform (for recrystallization)

Procedure:

  • In a microwave reaction vessel, place an equimolar mixture of solid phthalic anhydride and glycine.

  • Heat the mixture in a microwave reactor at 130°C for 5 minutes with a power of 200 W and average stirring.

  • Increase the temperature to 240°C and maintain for an additional 5 minutes at 200 W with average stirring.

  • After the reaction is complete, allow the mixture to cool.

  • The resulting solid is the crude product.

  • Recrystallize the crude product from chloroform to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Conventional Heating Microwave-Assisted (Solvent-Free)
Reaction Time 5 - 14 hours10 - 25 minutes
Typical Yield GoodExcellent (81-98%)
Solvent Glacial Acetic Acid, DMFNone
Purity Good to High (after recrystallization)High

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Mix Phthalic Anhydride and Glycine conventional Conventional Heating (Glacial Acetic Acid, 5-7h) start->conventional microwave Microwave Irradiation (Solvent-Free, 10-15 min) start->microwave remove_solvent Remove Solvent (if applicable) conventional->remove_solvent acidify Acidify with 10% HCl microwave->acidify remove_solvent->acidify precipitate Precipitation of Crude Product acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization (Ethanol/Water or Chloroform) filter->recrystallize dry Dry Pure Product recrystallize->dry analyze Purity Analysis (MP, TLC, HPLC) dry->analyze Troubleshooting_Flowchart cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product? check_reaction Check Reaction Completion (TLC) start->check_reaction Low Yield check_impurities Identify Impurities (TLC/HPLC) start->check_impurities Impure Product incomplete Incomplete? check_reaction->incomplete extend_time Extend Reaction Time / Optimize Temp. incomplete->extend_time Yes workup_loss Check for Loss During Workup incomplete->workup_loss No check_mother_liquor Check Mother Liquor workup_loss->check_mother_liquor unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products? check_impurities->side_products optimize_recrystallization Optimize Recrystallization unreacted_sm->optimize_recrystallization side_products->optimize_recrystallization column_chromatography Consider Column Chromatography optimize_recrystallization->column_chromatography If still impure

References

Managing impurities in the synthesis of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Phthaloylglycine. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (e.g., 150-190°C for fusion method, or reflux temperature for solvent-based methods).- Extend the reaction time to ensure completion.[1]
Sub-optimal solvent.- For solvent-based methods, glacial acetic acid is commonly used and generally provides good yields.[2][3]
Loss of product during workup/purification.- When recrystallizing from water or ethanol, ensure the solution is sufficiently cooled to maximize crystal precipitation.[1][2]- Avoid excessive washing of the filtered product.
Product is Discolored (Yellowish or Brownish) Impurities from starting materials.- Use high-purity phthalic anhydride and glycine.
Reaction temperature too high or prolonged heating.- Carefully control the reaction temperature and avoid unnecessarily long reaction times, which can lead to thermal decomposition or side reactions.
Presence of side products.- Recrystallize the product from a suitable solvent like ethanol to remove colored impurities.
Presence of Unreacted Phthalic Anhydride in the Final Product Incorrect stoichiometry.- Ensure glycine is used in at least a 1:1 molar ratio with phthalic anhydride. A slight excess of glycine can be used to drive the reaction to completion.
Inefficient mixing.- For solvent-free methods, ensure the reactants are thoroughly mixed. In solvent-based methods, maintain adequate stirring.
Insufficient reaction time or temperature.- Increase the reaction time or temperature as per the recommended protocol.
Presence of Unreacted Glycine in the Final Product Use of a large excess of glycine.- While a slight excess of glycine can be beneficial, a large excess will require more rigorous purification.
Inefficient purification.- this compound is sparingly soluble in cold water, while glycine is more soluble. Wash the crude product with cold water to remove unreacted glycine.
Product Fails to Crystallize Solution is supersaturated or contains impurities inhibiting crystallization.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of this compound.- If significant impurities are suspected, perform a preliminary purification step (e.g., washing with a non-solvent for the product that dissolves the impurity).
Inconsistent Melting Point Presence of impurities.- A broad or depressed melting point compared to the literature value (193-196 °C) indicates the presence of impurities.- Recrystallize the product until a sharp and consistent melting point is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the condensation reaction between phthalic anhydride and glycine. These include:

  • Fusion Method: Heating a mixture of phthalic anhydride and glycine at high temperatures (150-190°C).

  • Solvent-Based Method: Refluxing phthalic anhydride and glycine in a high-boiling point solvent, most commonly glacial acetic acid.

  • Microwave-Assisted Synthesis: This method can be performed with or without a solvent and often leads to shorter reaction times and high yields.

Q2: What are the primary impurities I should be aware of?

A2: The primary impurities include:

  • Unreacted Starting Materials: Phthalic anhydride and glycine.

  • N-(o-carboxybenzoyl)glycine: This is an intermediate that may be present if the cyclization to form the phthalimide ring is incomplete. It can also be formed by the hydrolysis of this compound.

  • Phthalic Acid: Formed by the hydrolysis of phthalic anhydride.

Q3: How can I purify my this compound product?

A3: The most common method for purifying this compound is recrystallization.

  • From Water: The crude product can be dissolved in hot water and allowed to cool slowly to form crystals. This is effective for removing water-soluble impurities like unreacted glycine.

  • From Ethanol: Recrystallization from ethanol is also a common and effective method for removing organic impurities.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its impurities and quantify its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of this compound, such as the imide carbonyls and the carboxylic acid.

  • Melting Point Analysis: A sharp melting point in the range of 193-196 °C is a good indicator of high purity.

Q5: What is the expected yield for the synthesis of this compound?

A5: Yields can vary depending on the method used.

  • Refluxing in glacial acetic acid has been reported to give yields between 66.8% and 95.8%.

  • The fusion method and microwave-assisted methods can also provide good to excellent yields, often in a shorter reaction time.

Experimental Protocols

Synthesis of this compound via Fusion

Materials:

  • Phthalic anhydride (6 g)

  • Glycine (3 g)

Procedure:

  • Place 6 g of phthalic anhydride and 3 g of glycine in a boiling tube.

  • Fuse the mixture by heating it in a heating mantle or sand bath at 150-190°C for 15-20 minutes.

  • Allow the mixture to cool to room temperature.

  • Recrystallize the solid product from water.

Synthesis of this compound in Glacial Acetic Acid

Materials:

  • Phthalic anhydride (1 g, 6.75 mmol)

  • Glycine (0.510 g, 6.8 mmol)

  • Glacial Acetic Acid (15 ml)

Procedure:

  • A mixture of 1 g of phthalic anhydride and 0.510 g of glycine is refluxed in 15 ml of glacial acetic acid for 2 hours.

  • The reaction mixture is filtered while hot to remove any insoluble impurities.

  • The solvent is evaporated from the filtrate.

  • The resulting solid is filtered and recrystallized from ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Phthalic Anhydride + Glycine reaction Heating (Fusion or Reflux in Acetic Acid) reactants->reaction product Crude this compound reaction->product cooling Cooling & Precipitation filtration Filtration cooling->filtration washing Washing (Water/Ethanol) filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product hplc HPLC nmr NMR ir IR mp Melting Point analysis_start analysis_start->hplc analysis_start->nmr analysis_start->ir analysis_start->mp product->cooling pure_product->analysis_start

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Troubleshooting Actions start Impurity Detected in Final Product unreacted_pa Unreacted Phthalic Anhydride start->unreacted_pa unreacted_gly Unreacted Glycine start->unreacted_gly intermediate N-(o-carboxybenzoyl)glycine start->intermediate side_product Other Side Products start->side_product optimize_reaction Optimize reaction conditions (time, temp) unreacted_pa->optimize_reaction Cause: Incomplete Reaction check_stoichiometry Check reactant stoichiometry unreacted_pa->check_stoichiometry Cause: Incorrect Ratio wash_water Wash with cold water unreacted_gly->wash_water Solution recrystallize Recrystallize from Ethanol/Water intermediate->recrystallize Solution intermediate->optimize_reaction Cause: Incomplete Cyclization side_product->recrystallize Solution

Caption: Troubleshooting guide for common impurities in this compound synthesis.

References

Technical Support Center: N-Phthaloylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of N-Phthaloylglycine and other phthaloyl-protected amino acids in peptide synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a phthaloyl (Phth) group to protect the N-terminus of glycine or other amino acids?

The phthaloyl group is an effective protecting group for the α-amino functionality of amino acids. Its key advantage is the prevention of racemization during peptide coupling reactions.[1] Since both hydrogens on the primary amine are substituted, the formation of oxazolone intermediates, a common pathway for racemization, is suppressed.[2]

Q2: I am seeing a mass addition of +18 Da to my peptide. What is the likely cause?

A mass addition of +18 Da strongly suggests an unwanted hydrolysis of the phthalimide ring. This side reaction results in the opening of the imide ring to form an N-(o-carboxybenzoyl) derivative of your peptide. This is more likely to occur under basic (alkaline) conditions.[3]

Q3: Can the deprotection conditions for the phthaloyl group affect other parts of my peptide?

Yes. The most common deprotection reagent, hydrazine (NH₂NH₂), is a strong nucleophile. If used in large excess or for prolonged reaction times, it can potentially cause side reactions, such as the cleavage of sensitive amide bonds within your peptide sequence to form acid hydrazides.[4] Therefore, optimizing the reaction conditions is critical.

Q4: Are there alternatives to hydrazine for phthaloyl group deprotection?

Yes, several milder alternatives to hydrazine exist, which can be beneficial if your peptide is sensitive. These include:

  • Ethylenediamine: Can be used, often with microwave heating, to remove the phthaloyl group.[5]

  • Sodium borohydride (NaBH₄) / 2-propanol, followed by acetic acid: This two-stage, one-flask method is efficient for deprotecting phthalimides from α-amino acids with no measurable loss of optical activity.

  • Methylamine: This reagent is also an effective alternative for phthalimide cleavage.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Incomplete Deprotection of the Phthaloyl Group
  • Symptom: HPLC or Mass Spectrometry analysis shows a significant amount of starting material (the Phth-protected peptide) remaining after the deprotection step.

  • Possible Cause: Insufficient reaction time, low temperature, or inadequate amount of deprotection reagent.

  • Solution Workflow:

    G start Issue: Incomplete Deprotection check_reagent Step 1: Verify Reagent - Is hydrazine fresh? - Is concentration correct? start->check_reagent check_time Step 2: Increase Reaction Time - Monitor by TLC/HPLC every hour. - Extend up to 4-6 hours. check_reagent->check_time Reagent OK check_temp Step 3: Increase Temperature - If at RT, warm gently to 40-50 °C. - Caution: may increase side reactions. check_time->check_temp Still incomplete result Deprotection Complete check_temp->result Problem solved

    Caption: Troubleshooting workflow for incomplete phthaloyl deprotection.

Problem 2: Formation of Phthalimide Ring-Opened Side Product
  • Symptom: Mass spectrometry reveals a significant peak corresponding to the desired peptide mass + 18.01 Da (C₆H₄(CONH-peptide)COOH).

  • Possible Cause: The reaction conditions are too basic, causing hydrolysis of the imide. This can happen during deprotection if using a basic method other than hydrazinolysis or during other steps of the synthesis.

  • Solution Pathway:

    G start Main Reaction: Phth-Peptide Deprotection side_reaction Side Reaction: Phthalimide Hydrolysis start->side_reaction product Desired Amine: NH2-Peptide start->product Hydrazinolysis side_product Side Product: N-(o-carboxybenzoyl)-Peptide (+18 Da) side_reaction->side_product cause Cause: Excessive Base (OH⁻) or Water cause->side_reaction

    Caption: Competing reaction pathways during phthaloyl group manipulation.

Quantitative Data Summary

The rate of the primary side reaction, alkaline hydrolysis of the phthalimide ring, is highly dependent on the solvent system. The following table summarizes kinetic data for the hydrolysis of this compound (NPG) in the presence of 0.004 M NaOH at 35°C.

Organic Co-solvent% v/v of Co-solvent in WaterPseudo-first-order Rate Constant (k_obs) [s⁻¹]
Acetonitrile2%24.1 x 10⁻³
Acetonitrile50%7.72 x 10⁻³
Acetonitrile80%19.7 x 10⁻³
1,4-Dioxane50%6.12 x 10⁻³
1,4-Dioxane80%52.8 x 10⁻³
Methanol84% (in 2% MeCN/Water)0.119 x 10⁻³
Data adapted from a kinetic study on this compound hydrolysis.

Interpretation: The rate of hydrolysis generally decreases as the concentration of organic solvents like acetonitrile and methanol increases, which can help suppress this side reaction.

Experimental Protocols

Protocol 1: Standard Deprotection of Phthaloyl Group using Hydrazine Hydrate

This protocol is a general method for removing the Phth-group from a peptide.

  • Dissolution: Dissolve the N-Phthaloyl-protected peptide (1 equivalent) in a suitable solvent like Tetrahydrofuran (THF), Methanol (MeOH), or Ethanol (EtOH). A typical concentration is ~30 mL of solvent per 1 gram of peptide.

  • Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O) to the solution. While some protocols use a large excess (e.g., 40 equivalents), it is recommended to start with a smaller excess (1.5 - 2 equivalents) to minimize side reactions, especially if other amide bonds are present. Add the reagent slowly at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up:

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • A white precipitate, phthalhydrazide, will form. This byproduct can often be removed by filtration after acidifying the mixture with dilute HCl, which protonates the desired amine product, keeping it soluble.

    • Alternatively, add water to the residue and perform an extraction. The desired amine product can be extracted into an organic solvent like chloroform or dichloromethane after basification.

  • Purification: Dry the combined organic layers with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent. The crude product can then be purified by chromatography or recrystallization as needed.

Protocol 2: Deprotection using Sodium Borohydride (NaBH₄)

This is a milder, two-step, one-flask alternative to hydrazinolysis.

  • Reduction: Dissolve the N-Phthaloyl-protected peptide in a 2-propanol/water mixture. Add sodium borohydride (NaBH₄) and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Hydrolysis: Carefully add acetic acid to the reaction mixture. This step hydrolyzes the intermediate and releases the free amine.

  • Work-up and Purification: Proceed with a standard aqueous work-up to remove inorganic salts and isolate the crude product, followed by purification. This method is reported to proceed with no measurable racemization.

References

Technical Support Center: Purification of N-Phthaloylglycine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effective purification techniques for N-Phthaloylglycine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.

Recrystallization Troubleshooting

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," the separation of the solute as a liquid layer, can occur for several reasons. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The concentration of your compound might be too high, causing it to come out of solution above its melting point. Try adding more of the hot solvent to ensure the compound remains dissolved until the solution has cooled sufficiently.

  • Slow Down the Cooling Process: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Shielding the flask with an insulating material can help.

  • Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For this compound and its derivatives, common solvents include water, ethanol, and mixtures of ethanol/water or n-hexane/ethyl acetate.[1][2]

  • Induce Crystallization with a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Perform a Pre-purification Step: High levels of impurities can lower the melting point of your compound and promote oiling out. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling.[3]

Question: I have a very low yield of crystals after recrystallization. What could be the cause?

Answer: A low recovery of your purified product can be frustrating. Consider the following potential causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to re-concentrate the solution and attempt crystallization again.

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize the precipitation of the product.

  • Solubility Profile: The solubility of your specific this compound derivative may be higher in the chosen solvent at low temperatures than anticipated. You may need to select a different solvent in which the compound is less soluble when cold.

HPLC Purification Troubleshooting

Question: I am observing poor peak shape (e.g., tailing or fronting) in my HPLC chromatogram. How can I improve it?

Answer: Poor peak shape can affect the accuracy of your quantification and the purity of your collected fractions. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of acidic compounds like this compound and its derivatives, affecting peak shape. For these acidic compounds, a mobile phase with a pH below their pKa (around 3.6) is often beneficial. Phosphoric acid or formic acid are commonly used additives to control the pH.[4]

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a base-deactivated column or adding a competitive amine to the mobile phase can mitigate this effect.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Question: My compound is not separating well from impurities. What can I do to improve the resolution?

Answer: Achieving good separation is crucial for obtaining a pure product. Consider these strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: Adjusting the gradient profile (the rate of change in the organic solvent concentration) can significantly impact separation. A shallower gradient can often improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Switching from one to the other can alter the selectivity of the separation due to different interactions with the stationary phase and the analytes.[5]

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials: phthalic anhydride and glycine. Phthalic acid can also be present due to the hydrolysis of phthalic anhydride.

Q2: How can I remove unreacted phthalic anhydride and phthalic acid?

A2: Phthalic anhydride can be removed by washing the crude product with a cold, non-polar solvent like hexane in which this compound is insoluble. Phthalic acid is more polar and can often be removed during recrystallization, as it may have different solubility characteristics than the desired product. A wash with a cold, dilute sodium bicarbonate solution can also help remove acidic impurities, though this may also dissolve some of the this compound product.

Q3: How can I remove unreacted glycine?

A3: Glycine is highly soluble in water, whereas this compound has limited solubility in cold water. Washing the crude product with cold water is an effective way to remove unreacted glycine.

Q4: What is a good starting point for a recrystallization solvent for this compound?

A4: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

Q5: What are typical conditions for HPLC analysis of this compound?

A5: A common starting point for reversed-phase HPLC analysis of this compound is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to control the pH. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is typically used.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Phthaloyl Amino Acids

CompoundPurification MethodSolvent/Mobile PhasePurityYieldReference
This compoundRecrystallizationWaterHigh (m.p. 191°C)90.5%
N-Phthaloyl-L-phenylalanineRecrystallizationEthanol/WaterHigh (m.p. 183-185°C)91.5-95% (crude)
N-Phthaloyl-p-nitro-L-phenylalanineRecrystallizationEthanolHigh (m.p. 209-212°C)69.8%
N-Phthaloyl-p-nitro-L-phenylalanine ethyl esterCrystallizationn-Propanol/n-HexaneHigh79.8%
This compoundRP-HPLCAcetonitrile/Water/Phosphoric Acid>99%N/A

Note: Yields can vary significantly based on reaction scale and specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise while stirring until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Analytical HPLC of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B (linear gradient)

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (95:5 Water/Acetonitrile with 0.1% Phosphoric Acid) and filter through a 0.45 µm syringe filter.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Phthalic Anhydride + Glycine reaction Heat (e.g., in Toluene with reflux) reactants->reaction 1 crude_product Crude this compound reaction->crude_product 2 dissolution Dissolve in hot Ethanol crude_product->dissolution 3 hot_filtration Hot Gravity Filtration (optional) dissolution->hot_filtration 4 crystallization Add hot Water, Cool slowly dissolution->crystallization 4a (if no hot filtration) hot_filtration->crystallization 5 vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration 6 washing Wash with cold Water vacuum_filtration->washing 7 drying Dry washing->drying 8 pure_product Pure this compound drying->pure_product 9

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_oiling Oiling Out Solutions cluster_yield Low Yield Solutions start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield add_solvent Add more hot solvent oiling_out->add_solvent Yes slow_cooling Cool more slowly oiling_out->slow_cooling Yes change_solvent Change solvent system oiling_out->change_solvent Yes reduce_solvent Use less solvent initially low_yield->reduce_solvent Yes preheat_funnel Pre-heat filtration apparatus low_yield->preheat_funnel Yes cool_thoroughly Ensure complete cooling low_yield->cool_thoroughly Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Efficient Removal of Phthalhydrazide After Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting strategies for the effective removal of phthalhydrazide following the deprotection of phthalimide-protected amines.

Frequently Asked Questions (FAQs)

Q1: What is phthalhydrazide and why is its removal challenging?

Phthalhydrazide is a cyclic byproduct formed during the hydrazinolysis of N-alkylphthalimides, a common method for deprotecting primary amines in Gabriel synthesis.[1] While its precipitation is a key removal strategy, challenges can arise due to its partial solubility in certain organic solvents and the potential for it to co-precipitate with the desired product or form salts.[1][2] Incomplete removal of phthalhydrazide can lead to impurities in the final product.[3]

Q2: What are the primary methods for removing phthalhydrazide?

The two main strategies for phthalhydrazide removal are:

  • Precipitation and Filtration: This is the most common method, leveraging the low solubility of phthalhydrazide in many organic solvents.[4]

  • Aqueous Extraction: This involves partitioning the reaction mixture between an organic solvent and an aqueous phase, with the pH of the aqueous phase adjusted to facilitate the separation of the phthalhydrazide.

Q3: In which solvents is phthalhydrazide soluble and insoluble?

Phthalhydrazide is generally soluble in acetone and acetic acid. It can be recrystallized from 0.1M KOH, ethanol, or dimethylformamide (DMF). Its poor solubility in other organic solvents like tetrahydrofuran (THF), methanol, and benzene is often exploited for its removal by precipitation and filtration.

Q4: Can residual hydrazine interfere with subsequent reactions?

Yes, excess hydrazine from the deprotection step can interfere with subsequent reactions, especially in bioconjugation where it can react with aldehydes. It is crucial to remove all traces of hydrazine, for example, by using a rotary evaporator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Phthalhydrazide remains in the product after filtration. Incomplete precipitation of phthalhydrazide. The product may have co-precipitated with the phthalhydrazide. The filtration was not efficient.Cool the reaction mixture to 0-5°C to maximize precipitation. Wash the filtered solid thoroughly with a suitable solvent in which the product is soluble but the phthalhydrazide is not. Consider redissolving the crude product and re-precipitating the phthalhydrazide.
Low yield of the desired amine. The amine product may have formed a salt with the phthalhydrazide, leading to its loss during filtration. The amine is partially soluble in the aqueous phase during extraction.Perform a basic wash (e.g., with 0.1 M NaOH or 5% NaHCO3) to break any salt and dissolve the phthalhydrazide into the aqueous phase. If using aqueous extraction, ensure the pH is optimized to keep the amine in the organic phase. Back-extract the aqueous phase with the organic solvent.
Phthalhydrazide crashes out during solvent evaporation. The concentration of phthalhydrazide increases as the solvent is removed, exceeding its solubility limit.Before concentrating the filtrate, consider performing an aqueous wash to remove any dissolved phthalhydrazide.
Strange peaks in NMR spectrum of the final product. Contamination from residual phthalhydrazide or hydrazine.Repurify the product using one of the detailed protocols below. Ensure complete removal of hydrazine before workup.

Experimental Protocols

Protocol 1: Removal by Precipitation and Filtration

This method is suitable for reactions where phthalhydrazide has low solubility in the reaction solvent.

  • Reaction Quenching and Precipitation:

    • Following the completion of the deprotection reaction with hydrazine, cool the reaction mixture in an ice bath (0–5°C) for at least 4 hours to maximize the precipitation of phthalhydrazide.

  • Filtration:

    • Collect the precipitated phthalhydrazide by suction filtration.

  • Washing:

    • Wash the filter cake thoroughly with several portions of a cold solvent in which your desired amine is soluble but phthalhydrazide is not (e.g., cold ethanol, THF, or benzene).

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amine product.

    • Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 2: Removal by Aqueous Extraction (Basic)

This protocol is effective when the desired amine is soluble in a water-immiscible organic solvent.

  • Solvent Removal:

    • After the deprotection reaction, remove the reaction solvent (e.g., THF, ethanol) under reduced pressure.

  • Partitioning:

    • Dissolve the residue in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with an aqueous basic solution, such as 0.1 M NaOH or 5% NaHCO3. This will convert the phthalhydrazide into its water-soluble salt.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.

  • Drying and Concentration:

    • Combine all organic layers, dry over a suitable drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the amine product.

Protocol 3: Removal by Acidification and Filtration

This method is useful if the desired amine is soluble in an acidic aqueous solution.

  • Solvent Removal and Acidification:

    • Remove the reaction solvent under reduced pressure.

    • Add an aqueous acid solution (e.g., HCl) to the residue to bring the pH to acidic. This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid.

  • Filtration:

    • Filter the acidic solution to remove the precipitated phthalhydrazide.

  • Product Isolation:

    • Basify the filtrate with a suitable base (e.g., NaOH) to deprotonate the amine.

    • Extract the amine product with an organic solvent.

    • Dry the organic layer, and remove the solvent under reduced pressure.

Data Summary

Removal Method Principle of Separation Advantages Disadvantages Typical Solvents
Precipitation & Filtration Low solubility of phthalhydrazide in organic solvents.Simple, fast, and can be highly efficient if there is a significant solubility difference.Potential for co-precipitation with the product; may not be effective for all solvent systems.Ethanol, THF, Benzene
Aqueous Extraction (Basic) Conversion of phthalhydrazide to a water-soluble salt.Effective for removing both solid and dissolved phthalhydrazide; breaks amine-phthalhydrazide salts.Requires a water-immiscible organic solvent; the product must be stable to basic conditions.DCM, Ethyl Acetate, Toluene
Aqueous Extraction (Acidic) Protonation of the amine product to render it water-soluble, while phthalhydrazide remains insoluble.Good for water-soluble amine products.The product must be stable to acidic conditions; requires back-extraction after basification.Water/HCl

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_methods Removal Methods cluster_products1 cluster_products2 cluster_products3 start Phthalimide-Protected Amine reaction Hydrazinolysis (Hydrazine in Solvent) start->reaction mixture Crude Reaction Mixture (Amine, Phthalhydrazide, Solvent) reaction->mixture method1 Precipitation & Filtration mixture->method1 method2 Aqueous Extraction (Basic) mixture->method2 method3 Aqueous Extraction (Acidic) mixture->method3 product1 Purified Amine method1->product1 product2 Purified Amine method2->product2 product3 Purified Amine method3->product3

Caption: Experimental workflow for phthalhydrazide removal.

Removal_Logic start Crude Product Mixture q1 Is the desired amine soluble in an organic solvent? start->q1 a1_yes Precipitation & Filtration q1->a1_yes Yes a1_no Aqueous Extraction (Acidic) q1->a1_no No q2 Is phthalhydrazide precipitating cleanly? a1_yes->q2 a2_yes Continue with Filtration Protocol q2->a2_yes Yes a2_no Aqueous Extraction (Basic) q2->a2_no No

Caption: Decision tree for selecting a removal protocol.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of amino acid sequences. The choice of an N-terminal protecting group significantly influences the overall efficiency, purity, and yield of the final peptide. This guide provides a comprehensive comparison of three key protecting groups: N-Phthaloylglycine, 9-fluorenylmethyloxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc), offering researchers, scientists, and drug development professionals a basis for informed selection in their synthetic strategies.

At a Glance: Key Characteristics of this compound, Fmoc, and Boc

The selection of a protecting group is dictated by the specific requirements of the peptide sequence, the synthetic strategy (solid-phase or solution-phase), and the presence of other sensitive functional groups. The following table summarizes the core features of this compound, Fmoc, and Boc.

FeatureThis compoundFmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Chemical Nature Phthalimide derivativeFluorenyl-based carbamatetert-Butyl carbamate
Cleavage Condition Hydrazinolysis (e.g., hydrazine hydrate)Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., trifluoroacetic acid - TFA)
Orthogonality Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.
Monitoring Less straightforward real-time monitoring.UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring.No straightforward real-time monitoring of deprotection.
Common Application Amine protection in general organic synthesis; less common in modern routine SPPS.Gold standard for solid-phase peptide synthesis (SPPS), especially for long or complex peptides.Widely used in both solid-phase and solution-phase peptide synthesis.
Potential Side Reactions Potential for side reactions with sensitive functional groups during hydrazinolysis.Aspartimide formation in sequences containing aspartic acid. Diketopiperazine formation at the dipeptide stage.Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).

Experimental Protocols: Deprotection Methodologies

The efficacy of a protecting group is intrinsically linked to the ease and cleanliness of its removal. Below are detailed protocols for the deprotection of N-Phthaloyl, Fmoc, and Boc groups in the context of peptide synthesis.

N-Phthaloyl Group Deprotection

The removal of the phthaloyl group is typically achieved through hydrazinolysis.

Reagents:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or a suitable solvent mixture

Procedure:

  • Suspend the N-phthaloyl-protected peptide resin in ethanol.

  • Add hydrazine hydrate (typically 2-10 equivalents) to the suspension.

  • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

  • Wash the resin or work up the solution to isolate the deprotected peptide.

Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Fmoc deprotection is a cornerstone of modern SPPS, valued for its mild, base-labile cleavage.

Reagents:

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.

  • Agitate the mixture for 3-5 minutes and then drain the solution.

  • Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next amino acid.

Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Boc group is cleaved under acidic conditions, a strategy widely employed in both manual and automated peptide synthesis.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) to prevent side reactions. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).

Procedure:

  • Treat the Boc-protected peptide-resin with a solution of TFA in DCM (typically 25-50% v/v) for 1-2 minutes and drain.

  • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the acidic solution and wash the resin with DCM.

  • Neutralize the resulting N-terminal ammonium salt with a hindered base (e.g., 10% diisopropylethylamine (DIEA) in DCM) before the next coupling step.

  • For final cleavage from the resin and removal of side-chain protecting groups, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA with scavengers) for 2-4 hours.

Visualizing the Synthetic Workflows

Diagrams illustrating the cyclical nature of SPPS and the deprotection mechanisms provide a clear understanding of these processes.

Fmoc_SPPS_Workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Repeat Cycle or Final Cleavage wash2->end_cycle end_cycle->deprotection Next Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow start Boc-AA-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, Activator) wash2->coupling wash3 Wash (DMF) coupling->wash3 end_cycle Repeat Cycle or Final Cleavage wash3->end_cycle end_cycle->deprotection Next Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Phthaloyl_Deprotection phthaloyl_peptide N-Phthaloyl-Peptide intermediate Intermediate Adduct phthaloyl_peptide->intermediate + Hydrazine hydrazine Hydrazine (N2H4) hydrazine->intermediate deprotected_peptide Deprotected Peptide (Free Amine) intermediate->deprotected_peptide phthalhydrazide Phthalhydrazide (Byproduct) intermediate->phthalhydrazide

Caption: Deprotection mechanism of the N-Phthaloyl group using hydrazine.

Concluding Remarks

The choice between this compound, Fmoc, and Boc protecting groups is a critical decision in peptide synthesis. Fmoc and Boc are the well-established workhorses of modern solid-phase peptide synthesis, each with a vast body of literature supporting their use and optimization. The Fmoc strategy, with its mild deprotection conditions, is often favored for the synthesis of complex and sensitive peptides. The Boc strategy remains a robust and reliable method, particularly for certain challenging sequences.

This compound, while a classic amine protecting group, is less commonly employed in routine SPPS today. Its deprotection with hydrazine can be effective but may not be compatible with all peptide sequences and requires careful optimization. However, its stability under both acidic and basic conditions could present opportunities in specific synthetic scenarios where orthogonality to both Fmoc and Boc strategies is desired.

Ultimately, the optimal protecting group strategy will depend on the specific peptide target, the scale of the synthesis, and the available instrumentation and expertise. A thorough understanding of the chemical properties and reaction conditions associated with each protecting group is essential for the successful synthesis of high-quality peptides for research and therapeutic development.

N-Phthaloylglycine versus other N-protected amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to N-Phthaloylglycine and Other N-Protected Amino Acids in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the most widely adopted protecting groups in solid-phase peptide synthesis (SPPS), other protecting groups, such as the phthaloyl (Phth) group, offer unique properties that can be advantageous in specific contexts. This guide provides an objective comparison of this compound with the more common Fmoc- and Boc-protected glycines, supported by available data and established chemical principles.

Introduction to N-Terminal Protecting Groups

In peptide synthesis, the N-terminal amino group of an amino acid must be reversibly blocked to prevent self-polymerization and to ensure the correct sequence is assembled. An ideal protecting group should be stable during the coupling reaction and selectively removable under conditions that do not cleave the growing peptide chain from the solid support or remove other protecting groups. The choice of the N-terminal protecting group dictates the entire synthetic strategy, including the choice of solid support and side-chain protecting groups.

Core Principles: A Comparison of Fmoc, Boc, and Phthaloyl Chemistries

The primary distinction between these protecting groups lies in their lability—the chemical conditions required for their removal. This fundamental difference determines their orthogonality to other protecting groups and their compatibility with different peptide sequences and modifications.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF). The Fmoc/tBu strategy is the most common approach in modern SPPS due to its mild deprotection conditions.[1][2]

  • Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). The Boc/Bzl strategy was the first widely used method for SPPS.[1][2]

  • Phthaloyl (Phth): The phthaloyl group is a cyclic diacyl protecting group. It is stable to both acidic and basic conditions commonly used in Fmoc and Boc strategies.[3] Its removal is typically achieved by hydrazinolysis.

Performance Comparison: this compound vs. Fmoc-Glycine and Boc-Glycine

Data Presentation

The following tables summarize the key characteristics and expected performance of this compound, Fmoc-Glycine, and Boc-Glycine in solid-phase peptide synthesis.

Characteristic This compound (Phth-Gly-OH) Fmoc-Glycine (Fmoc-Gly-OH) Boc-Glycine (Boc-Gly-OH)
Protecting Group Type Cyclic DiacylUrethaneUrethane
Molecular Weight 205.17 g/mol 297.31 g/mol 175.18 g/mol
Deprotection Condition Hydrazinolysis (e.g., hydrazine hydrate in THF or DMF)Base (e.g., 20% piperidine in DMF)Acid (e.g., 50% TFA in DCM)
Orthogonality Orthogonal to acid- and base-labile groups.Orthogonal to acid-labile side-chain protecting groups.Orthogonal to base-labile and hydrogenolysis-cleavable groups.
Primary Byproducts PhthalhydrazideDibenzofulvene-piperidine adductIsobutylene, CO2
Performance Metric This compound (Phth-Gly-OH) Fmoc-Glycine (Fmoc-Gly-OH) Boc-Glycine (Boc-Gly-OH)
Coupling Efficiency Expected to be high with standard coupling reagents due to the small size of glycine.High with standard coupling reagents (e.g., HBTU, HATU).High with standard coupling reagents (e.g., DIC/HOBt).
Racemization Risk Glycine is achiral and therefore not subject to racemization. However, the rigid phthaloyl group might influence the racemization of adjacent chiral amino acids.Low for glycine itself. The basic deprotection conditions can promote racemization in sensitive amino acids.Low for glycine itself. The acidic deprotection conditions are generally less prone to causing racemization during deprotection.
Deprotection Mildness Hydrazinolysis is generally considered harsh and may not be compatible with all functionalities. Milder conditions with ethylenediamine have been reported.Mild, base-mediated deprotection.Harsher, strong acid deprotection.
Side Reactions Potential for side reactions with hydrazine if other sensitive functional groups are present.Diketopiperazine formation can be an issue with N-terminal dipeptides containing glycine.Premature cleavage of acid-labile side-chain protecting groups with repeated TFA treatment.
Compatibility with SPPS Less commonly used in standard SPPS workflows. Primarily used in solution-phase synthesis.The standard for modern automated SPPS.A well-established method, though less common now than Fmoc-SPPS.

Experimental Protocols

Detailed methodologies for the key steps in peptide synthesis using each of these protected glycines are provided below.

Protocol 1: Coupling of N-Protected Glycine to a Resin-Bound Peptide

Materials:

  • N-Protected Glycine (Phth-Gly-OH, Fmoc-Gly-OH, or Boc-Gly-OH) (3 eq.)

  • Coupling reagent (e.g., HBTU, HATU, or DIC) (2.9 eq.)

  • Base (e.g., DIPEA or NMM) (6 eq. for HBTU/HATU, or catalytic DMAP for DIC)

  • HOBt (3 eq. for DIC coupling)

  • Peptide-resin with a free N-terminal amine

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve the N-protected glycine, coupling reagent, and, if applicable, HOBt in DMF.

  • Add the base to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or ninhydrin test).

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: Deprotection of the N-Terminal Protecting Group

Fmoc Deprotection:

  • Wash the Fmoc-protected peptide-resin with DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

Boc Deprotection:

  • Wash the Boc-protected peptide-resin with DCM.

  • Add a solution of 50% (v/v) TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM.

  • Neutralize the resin with a solution of 10% (v/v) DIPEA in DMF.

  • Wash the resin thoroughly with DMF and DCM.

Phthaloyl Deprotection (Hydrazinolysis):

  • Wash the Phthaloyl-protected peptide-resin with a suitable solvent like THF or DMF.

  • Add a solution of hydrazine hydrate (e.g., 2-5% in DMF or THF) to the resin.

  • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing by mass spectrometry.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.

Note: Ethylenediamine has been reported as a milder alternative to hydrazine for phthaloyl deprotection on solid phase.

Mandatory Visualization

Diagram 1: General Workflow of Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect N-terminal Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleave Cleave from Resin & Side-chain Deprotection Wash2->Cleave Final Cycle Repeat->Deprotect Peptide Purified Peptide Cleave->Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Diagram 2: Deprotection Mechanisms of N-Terminal Protecting Groups

Deprotection_Mechanisms cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection cluster_Phth Phthaloyl Deprotection Fmoc_Peptide Fmoc-NH-Peptide Fmoc_Intermediate Carbanion Intermediate Fmoc_Peptide->Fmoc_Intermediate + Piperidine (Base) Dibenzofulvene Dibenzofulvene Fmoc_Intermediate->Dibenzofulvene Free_Amine1 H2N-Peptide Fmoc_Intermediate->Free_Amine1 Boc_Peptide Boc-NH-Peptide Boc_Intermediate Protonated Boc-Peptide Boc_Peptide->Boc_Intermediate + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Boc_Intermediate->Carbamic_Acid Free_Amine2 H2N-Peptide Carbamic_Acid->Free_Amine2 Isobutylene Isobutylene + CO2 Carbamic_Acid->Isobutylene Phth_Peptide Phth=N-Peptide Phth_Intermediate Hydrazide Adduct Phth_Peptide->Phth_Intermediate + Hydrazine Phthalhydrazide Phthalhydrazide Phth_Intermediate->Phthalhydrazide Free_Amine3 H2N-Peptide Phth_Intermediate->Free_Amine3

Caption: Chemical pathways for the deprotection of Fmoc, Boc, and Phthaloyl groups.

Conclusion

The choice of an N-terminal protecting group in peptide synthesis is a strategic decision with significant implications for the outcome of the synthesis.

  • Fmoc-glycine is the current industry standard for SPPS, offering mild deprotection conditions and compatibility with a wide range of functionalities, making it ideal for the synthesis of complex and modified peptides.

  • Boc-glycine , while requiring harsher acidic conditions for deprotection, remains a robust and valuable option, particularly for the synthesis of long or aggregation-prone sequences where the repeated acid treatments can be beneficial.

  • This compound represents a more specialized choice. Its stability to both acidic and basic conditions provides an additional layer of orthogonality that could be exploited in the synthesis of highly complex molecules with multiple protecting groups. However, the harsher deprotection conditions involving hydrazine may limit its general applicability. Its use is less common in modern SPPS and is more frequently encountered in solution-phase synthesis or for specific applications where its unique stability profile is required.

Ultimately, the optimal choice of N-protected glycine will depend on the specific requirements of the target peptide, the overall synthetic strategy, and the available chemical toolbox. A thorough understanding of the advantages and limitations of each protecting group is essential for making an informed decision and achieving synthetic success.

References

A Comparative Guide to Analytical Methods for the Quantification of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Phthaloylglycine is essential for a variety of applications, from its use in organic synthesis to its potential role as a hapten in immunological studies. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a comparative overview of the principal analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct, peer-reviewed comparative studies on validated methods for this compound are not abundant, this guide outlines detailed, plausible experimental protocols for each technique. The performance characteristics presented are based on established principles of analytical method validation and data from the analysis of analogous small molecules.

Comparison of Analytical Method Performance

The following table summarizes the anticipated performance characteristics for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These values are intended to provide a general comparison to aid in method selection.

Performance MetricHPLC-UVLC-MS/MSGC-MS (with derivatization)
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD) ~10-100 ng/mL~0.01-1 ng/mL~0.1-5 ng/mL
Sensitivity (LOQ) ~50-200 ng/mL~0.05-5 ng/mL~0.5-10 ng/mL
**Linearity (R²) **>0.995>0.998>0.998
Dynamic Range 2-3 orders of magnitude3-5 orders of magnitude3-4 orders of magnitude
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (%RSD) < 10%< 5%< 10%
Throughput HighHighModerate
Matrix Effects Low to ModerateHigh (potential for ion suppression/enhancement)Low to Moderate
Derivatization Not requiredNot typically requiredRequired for volatility

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a robust and widely accessible approach for the quantification of this compound, particularly at moderate concentrations.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibrated range.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid), for example, a 40:60 (v/v) ratio. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to the absorbance maximum of this compound (approximately 220 nm or 292 nm).

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample range.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex biological matrices.

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-N-Phthaloylglycine) is highly recommended to correct for matrix effects and variations in sample processing.

2. LC-MS/MS Conditions:

  • Chromatographic System: A UHPLC system is preferred for better resolution and shorter run times.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), likely in negative ion mode to deprotonate the carboxylic acid group.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization. For this compound (MW 205.17), a potential precursor ion [M-H]⁻ would be m/z 204.0.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of this compound but can offer high selectivity and sensitivity. This method is particularly useful for confirming the identity of the analyte.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent and clean-up procedure.

  • Evaporate the solvent to complete dryness, as moisture can interfere with the derivatization reaction.

  • Derivatization: Silylation is a common approach. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried extract.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the carboxylic acid group.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp at a controlled rate (e.g., 15°C/min) to a final temperature of 300°C and hold for 5 minutes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Data Acquisition: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. Characteristic fragment ions of the silylated this compound would be monitored.

Visualizing the Analytical Workflow

To better understand the logical flow of validating an analytical method for this compound, the following diagram outlines the key stages and their relationships.

Analytical_Method_Validation_Workflow Workflow for Validation of an Analytical Method cluster_0 Method Development cluster_2 Method Application MD_Start Define Analytical Requirements (Analyte, Matrix, Sensitivity) MD_Tech Select Analytical Technique (HPLC, LC-MS, GC-MS) MD_Start->MD_Tech MD_Opt Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) MD_Tech->MD_Opt V_Spec Specificity / Selectivity MD_Opt->V_Spec V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_LOD LOD / LOQ V_Lin->V_LOD V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_Rob Robustness V_Prec->V_Rob V_Stab Stability V_Rob->V_Stab MA_Routine Routine Sample Analysis V_Stab->MA_Routine MA_QC Ongoing QC Checks MA_Routine->MA_QC

Caption: A flowchart of the typical workflow for the development and validation of an analytical method.

Conclusion

The choice of the optimal analytical method for the quantification of this compound is a critical decision that impacts the reliability and sensitivity of the results. For high-throughput analysis where sensitivity is not the primary concern, a validated HPLC-UV method offers a robust and cost-effective solution. For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is the recommended approach. GC-MS, while requiring a derivatization step, serves as an excellent alternative and a powerful tool for confirmatory analysis. Ultimately, the specific requirements of the research or development project will dictate the most suitable methodology.

References

Comparative study of different deprotection methods for N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate deprotection strategy is critical for the efficient production of target molecules. This guide provides a comparative study of three common methods for the deprotection of N-Phthaloylglycine, a key step in the synthesis of various biologically active compounds. The performance of hydrazine hydrate, sodium borohydride, and ethylenediamine are evaluated based on reaction efficiency, conditions, and potential drawbacks, supported by experimental data.

The phthaloyl group is a widely used protecting group for primary amines due to its stability under various reaction conditions. However, its removal requires specific reagents and optimized protocols to ensure high yields and purity of the deprotected amine. This guide details the experimental protocols and underlying mechanisms for three distinct deprotection methods, offering a quantitative comparison to aid in methodological selection.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the deprotection of this compound using hydrazine hydrate, sodium borohydride, and ethylenediamine.

Deprotection MethodReagent(s)SolventTemperatureReaction TimeYield (%)Key AdvantagesPotential Drawbacks
Hydrazinolysis Hydrazine hydrateMethanolRoom Temperature1 - 2 hoursHigh (General)Rapid reactionHydrazine is highly toxic; potential for side reactions with other functional groups.[1]
Reductive Deprotection Sodium borohydride (NaBH₄), Acetic acid2-Propanol, WaterRoom Temp. then 80°C~26 hours~97%Mild conditions, avoids racemization, high yield.[2]Long reaction time; requires a two-step, one-flask procedure.[2]
Amine-Mediated Deprotection Ethylenediamine----Avoids harsh reagentsSpecific quantitative data for this compound is not readily available in the cited literature.

Experimental Protocols

Detailed methodologies for the three deprotection methods are provided below.

Hydrazinolysis using Hydrazine Hydrate

This method is a classical and rapid approach for the cleavage of the phthaloyl group.

Reagents and Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, for work-up)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution at room temperature. The reaction is typically run for 1-2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting residue contains the desired glycine and the phthalhydrazide byproduct. The work-up procedure may involve acidification with HCl to precipitate the phthalhydrazide, which can then be removed by filtration. The glycine product can be isolated from the filtrate.

Reductive Deprotection using Sodium Borohydride

This two-stage, one-flask method offers a mild alternative to hydrazinolysis, which is particularly useful for substrates prone to racemization.[2]

Reagents and Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • 2-Propanol

  • Water

  • Glacial acetic acid

  • Dowex 50 (H⁺) ion-exchange resin (for purification)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound in a mixture of 2-propanol and water, add sodium borohydride.

  • Stir the mixture at room temperature for approximately 24 hours, monitoring for the complete consumption of the starting material by TLC.

  • Carefully add glacial acetic acid to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling, the crude reaction mixture can be purified by passing it through a Dowex 50 (H⁺) column to isolate the glycine product.

Amine-Mediated Deprotection using Ethylenediamine

Deprotection with primary amines like ethylenediamine provides another alternative to hydrazinolysis.

Reagents and Materials:

  • This compound

  • Ethylenediamine

  • Appropriate solvent (e.g., ethanol or DMF)

  • Standard laboratory equipment

Procedure: While specific, optimized protocols and yield data for the deprotection of this compound with ethylenediamine are not as commonly reported in readily available literature as the other methods, the general procedure involves heating the this compound with ethylenediamine in a suitable solvent. The reaction progress would be monitored by TLC, and a standard aqueous work-up would be employed to separate the desired glycine from the N,N'-ethylenebis(phthalamide) byproduct.

Reaction Mechanisms and Visualizations

The distinct mechanisms of each deprotection method are illustrated below using Graphviz diagrams.

Hydrazinolysis Mechanism

The deprotection with hydrazine proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide, followed by an intramolecular cyclization to form a stable phthalhydrazide byproduct and release the free amine.

Hydrazinolysis N_Phthaloylglycine This compound Intermediate1 Tetrahedral Intermediate N_Phthaloylglycine->Intermediate1 + NH₂NH₂ Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Glycine Glycine Intermediate2->Glycine Intramolecular Cyclization Phthalhydrazide Phthalhydrazide Byproduct Intermediate2->Phthalhydrazide

Caption: Deprotection of this compound via Hydrazinolysis.

Reductive Deprotection Mechanism

This method involves the reduction of one of the carbonyl groups of the phthalimide to a hydroxyl group, which then facilitates the release of the amine through the formation of a lactone (phthalide).

Reductive_Deprotection N_Phthaloylglycine This compound Intermediate1 o-Hydroxymethyl Benzamide Intermediate N_Phthaloylglycine->Intermediate1 + NaBH₄ Glycine Glycine Intermediate1->Glycine Lactonization (Acid-catalyzed) Phthalide Phthalide Byproduct Intermediate1->Phthalide

Caption: Reductive Deprotection of this compound with NaBH₄.

Amine-Mediated Deprotection Mechanism

Similar to hydrazinolysis, this mechanism involves nucleophilic attack by the primary amine (ethylenediamine) on a carbonyl group, leading to ring opening and subsequent formation of a stable diamide byproduct.

Amine_Deprotection N_Phthaloylglycine This compound Intermediate1 Tetrahedral Intermediate N_Phthaloylglycine->Intermediate1 + H₂N(CH₂)₂NH₂ Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Glycine Glycine Intermediate2->Glycine Amide Formation Diamide_Byproduct N,N'-Ethylenebis(phthalamide) Intermediate2->Diamide_Byproduct

Caption: Deprotection of this compound using Ethylenediamine.

References

N-Phthaloylglycine Analogs: A Comparative Guide to Their Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phthaloylglycine, a derivative of the amino acid glycine, and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various this compound analogs, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.

Anticancer Activity

This compound analogs have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is believed to involve the inhibition of critical signaling pathways, such as the NF-κB pathway, which plays a central role in cancer cell proliferation, survival, and inflammation.

Comparative Anticancer Potency

The anticancer efficacy of this compound analogs is often evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. While specific IC50 values for a wide range of this compound analogs are still under investigation, studies on related phthalimide derivatives provide valuable insights into their potential. For instance, certain phthalimide-thiazole derivatives have demonstrated significant cytotoxicity. Compound 5b was found to be highly potent against MCF-7 (breast cancer) cells with an IC50 of 0.2±0.01 µM.[1] Similarly, compound 5k showed strong activity against MDA-MB-468 (breast cancer) cells (IC50 = 0.6±0.04 µM), and compound 5g was effective against PC-12 (pheochromocytoma) cells with an IC50 of 0.43±0.06 µM.[1]

Table 1: Anticancer Activity of Selected Phthalimide Analogs

CompoundCancer Cell LineIC50 (µM)Reference
5b MCF-7 (Breast)0.2 ± 0.01[1]
5k MDA-MB-468 (Breast)0.6 ± 0.04[1]
5g PC-12 (Pheochromocytoma)0.43 ± 0.06[1]

Note: This table presents data for structurally related phthalimide derivatives to indicate the potential of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound analogs B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogs in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous diseases. This compound analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is often linked to the modulation of the NF-κB signaling pathway.

Inhibition of Pro-inflammatory Cytokines

Several studies have shown that phthalimide derivatives can effectively suppress the production of TNF-α. While specific IC50 values for this compound analogs are not widely reported, related compounds have shown potent inhibition. This suggests that the phthalimide core is crucial for this activity.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory cytokines. This compound analogs are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the IKK complex.

NF-κB Signaling Pathway and Potential Inhibition by this compound Analogs

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Analogs This compound Analogs Analogs->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB pathway and the proposed inhibitory action of this compound analogs.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Procedure for Carrageenan-Induced Paw Edema

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Fast the animals overnight with free access to water.

  • Administer the this compound analogs or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

This compound analogs have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Comparative Antimicrobial Efficacy

The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (mg/L)Reference
4h Vancomycin-resistant Staphylococcus aureus (VRSA)0.5
4a Vancomycin-resistant Staphylococcus aureus (VRSA)0.6
4e Vancomycin-resistant Staphylococcus aureus (VRSA)0.7
4g Methicillin-resistant Staphylococcus aureus (MRSA)0.8
6b Methicillin-resistant Staphylococcus aureus (MRSA)1.5
4h Methicillin-resistant Staphylococcus aureus (MRSA)1.6

Compounds 4a-h are this compound amides, and 6b is a benzimidazole derivative of this compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of this compound analogs in broth C Add compound dilutions to the wells A->C B Inoculate each well of a 96-well plate with a standardized bacterial suspension B->C E Incubate at 37°C for 18-24 hours C->E D Include positive (bacteria only) and negative (broth only) controls D->E F Visually inspect for turbidity or measure absorbance E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound analogs

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each this compound analog.

  • Perform two-fold serial dilutions of the compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the wells containing the compound dilutions with the bacterial suspension.

  • Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves the reaction of phthalic anhydride with glycine or its corresponding esters, followed by further modifications to introduce amide or other functional groups.

General Synthesis of this compound Amides

A common route involves a two-step process: the formation of this compound followed by its conversion to an acid chloride and subsequent reaction with an amine.

"Phthalic Anhydride" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6811&t=l"]; "this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20825&t=l"]; "N-Phthaloylglycyl chloride" [label="Intermediate"]; "this compound Amide" [label="Final Product"]; }

Caption: General synthetic route for benzimidazole derivatives of this compound.

Detailed Protocol for Benzimidazole Derivative Synthesis:

  • A mixture of this compound (1 equivalent) and o-phenylenediamine (1 equivalent) is refluxed in the presence of a catalytic amount of a strong acid (e.g., 4N HCl) in a suitable solvent like ethanol for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is neutralized with a base (e.g., sodium bicarbonate solution), and the precipitated product is filtered, washed with water, and purified by recrystallization.

Conclusion

This compound analogs represent a promising class of compounds with diverse biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of a wide array of derivatives, enabling extensive structure-activity relationship (SAR) studies. This guide provides a foundational understanding of the biological potential and experimental evaluation of this compound analogs, which can serve as a valuable resource for researchers in the field of drug discovery. Further exploration into the specific molecular targets and mechanisms of action will be crucial for the development of these compounds into clinically viable therapeutic agents.

References

A Spectroscopic and Synthetic Comparison: N-Phthaloylglycine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of N-Phthaloylglycine, Phthalic Anhydride, and Glycine

This guide provides a comprehensive spectroscopic comparison of this compound with its precursors, Phthalic Anhydride and Glycine. Detailed experimental protocols for the synthesis of this compound are included, alongside a summary of its known biological activities. All quantitative data is presented in clear, tabular formats for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, Phthalic Anhydride, and Glycine, providing a basis for their identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
This compound DMSO-d₆13.3 (s, 1H), 7.9 (m, 4H), 4.4 (s, 2H)-COOH, Ar-H, -CH₂-
Phthalic Anhydride DMSO-d₆8.03 (s, 2H), 7.58 (m, 2H), 7.27 (m, 2H)[1]Ar-H
Glycine D₂O3.4 (s, 2H)[2]α-CH₂

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound DMSO-d₆169.5, 167.4, 135.2, 131.9, 123.8, 39.8-COOH, -C=O (imide), Ar-C, Ar-CH, Ar-CH, -CH₂-
Phthalic Anhydride CDCl₃162.5, 136.2, 129.5, 125.0-C=O, Ar-C, Ar-CH, Ar-CH
Glycine D₂O176.5, 43.5-COO⁻, α-CH₂

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
This compound O-H (acid), C=O (imide), C=O (acid), C-N3178 (broad), 1777, 1725, 1398[3]
Phthalic Anhydride C=O (anhydride), C-O-C1858, 1782, 1255
Glycine N-H (stretch), C=O (carboxylate), C-N3441-2794, 1489, 1043[4]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 205160, 133, 104, 76
Phthalic Anhydride 148104, 76, 50
Glycine 7530, 29, 28

Experimental Protocols

Synthesis of this compound

This protocol outlines a straightforward method for the synthesis of this compound from Phthalic Anhydride and Glycine via thermal condensation.[4]

Materials:

  • Phthalic Anhydride (6 g)

  • Glycine (3 g)

Procedure:

  • Place 6 g of Phthalic Anhydride and 3 g of Glycine into a large boiling tube.

  • Heat the mixture in a heating mantle or sand bath to a temperature of 150-190°C.

  • Maintain this temperature for 15-20 minutes, allowing the mixture to fuse and react. The mixture will turn molten and then solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from hot water to purify the this compound.

  • Collect the crystals by filtration and dry them in a desiccator.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • The data provides information on the molecular weight and fragmentation pattern of the compounds.

Visualized Workflows and Interactions

The following diagrams illustrate the synthesis workflow and an overview of the known biological interactions of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Phthalic Anhydride C Fusion at 150-190°C A->C B Glycine B->C D This compound C->D Recrystallization

Figure 1: Synthesis of this compound.

Biological_Interactions cluster_compound This compound cluster_applications Biological Applications & Interactions NPG This compound Antimicrobial Antimicrobial Agent Investigation [7, 8] NPG->Antimicrobial Antiepileptic Potential Antiepileptic Activity (Derivatives) [10] NPG->Antiepileptic Hapten Hapten for Protein Conjugation NPG->Hapten Attaches to free amine groups

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Phthaloylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Phthaloylglycine, a common laboratory chemical. Adherence to these guidelines will help maintain a safe working environment and ensure compliance with regulatory standards.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Respiratory Protection: In case of dust formation, use a dust mask type N95 (US) or equivalent.

  • Protective Clothing: Wear appropriate protective clothing to minimize skin contact.

Spill Management: In the event of a spill, immediately take the following steps:

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.

  • Do not let the chemical enter the environment.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled systematically to ensure safety and compliance.

Step 1: Waste Segregation

  • Collect all waste this compound, including contaminated materials like weighing paper, gloves, and spatulas, in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Management

  • Use a container that is compatible with the chemical and can be securely sealed.

  • Keep the waste container closed at all times, except when adding waste.

  • Label the container clearly with "Hazardous Waste" and "this compound".

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Important "Don'ts":

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT dispose of this compound down the sanitary sewer.

  • DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect cleanup Follow Spill Cleanup Procedure: - Ventilate Area - Sweep solid into container spill->cleanup cleanup->collect Contaminated materials label_container Label Container: 'Hazardous Waste - this compound' collect->label_container store Store in Secure, Ventilated Waste Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end_disposal End: Proper Disposal Complete contact_ehs->end_disposal

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phthaloylglycine
Reactant of Route 2
N-Phthaloylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.